molecular formula C29H40N8O3S B1684686 ASP3026 CAS No. 1097917-15-1

ASP3026

Número de catálogo: B1684686
Número CAS: 1097917-15-1
Peso molecular: 580.7 g/mol
Clave InChI: MGGBYMDAPCCKCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ASP-3026 is a member of the class of diamino-1,3,5-triazines that is 1,3,5-triazine-2,4-diamine in which the amino groups at positions 2 and 4 are respectively carrying 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl and 2-(propan-2-ylsulfonyl)phenyl substituents. It is a potent inhibitor of anaplastic lymphoma kinase (ALK), Ack and ROS1 activity (IC50 values are 3.5, 5.8 and 8.9 nM respectively) and exhibits anti-cancer properties. It has a role as an antineoplastic agent, an apoptosis inducer, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an antimalarial and an EC 6.1.1.6 (lysine--tRNA ligase) inhibitor. It is a secondary amino compound, a monomethoxybenzene, a N-methylpiperazine, an aromatic amine, a diamino-1,3,5-triazine, a member of piperidines and a sulfone.
ASP3026 has been used in trials studying the treatment of Solid Tumor, B-Cell Lymphoma, Advanced Malignancies, Positive for Anaplastic Lymphoma Kinase, and Positive for Proto-Oncogene Tyrosine-Protein Kinase ROS.
ALK Inhibitor this compound is an orally available, small molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits ALK tyrosine kinase, ALK fusion proteins and ALK point mutation variants. Inhibition of ALK leads to the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a series of tumors. Additionally, ALK mutations are associated with acquired resistance to small molecule tyrosine kinase inhibitors.
ASP-3026 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
an anaplastic lymphoma receptor tyrosine kinase inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N8O3S/c1-21(2)41(38,39)27-8-6-5-7-25(27)33-29-31-20-30-28(34-29)32-24-10-9-23(19-26(24)40-4)36-13-11-22(12-14-36)37-17-15-35(3)16-18-37/h5-10,19-22H,11-18H2,1-4H3,(H2,30,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGBYMDAPCCKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149038
Record name ASP-3026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097917-15-1
Record name ASP-3026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097917151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-3026
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASP-3026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASP-3026
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP4L6MXF10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ASP3026

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP3026 is a potent and selective, orally bioavailable, second-generation small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information is intended for researchers, scientists, and professionals involved in drug development and oncology research. All quantitative data is presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the compound's function.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Dysregulation of ALK, often through chromosomal rearrangements leading to fusion proteins such as EML4-ALK, is a key oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] this compound has emerged as a promising therapeutic agent designed to target these ALK aberrations.[1][4] This technical guide elucidates the intricate mechanism through which this compound exerts its anti-tumor effects.

Molecular Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK tyrosine kinase. By binding to the ATP-binding pocket of the ALK kinase domain, this compound effectively blocks the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways. This inhibition is highly selective for ALK, with an in vitro IC50 value of 3.5 nM.

Kinase Inhibition Profile

This compound exhibits a distinct and more selective kinase inhibition profile compared to the first-generation ALK inhibitor, crizotinib. While crizotinib also inhibits other kinases such as MET and ROS1, this compound demonstrates greater selectivity for ALK. However, it does have inhibitory effects on other kinases, including ROS proto-oncogene 1 (ROS1), tyrosine kinase non-receptor 1 and 2, and members of the Src family.

Table 1: In Vitro Inhibitory Activity of this compound against various Tyrosine Kinases

KinaseIC50 (nmol/L)
ALK3.5
FRK>50% inhibition at 100 nmol/L
YES>50% inhibition at 100 nmol/L
ACK>50% inhibition at 100 nmol/L
TNK1>50% inhibition at 100 nmol/L
EGFR (L858R)>50% inhibition at 100 nmol/L
Data compiled from multiple sources indicating kinases inhibited by more than 50% at a concentration of 100 nmol/L.
Signaling Pathway Inhibition

The oncogenic activity of ALK fusion proteins is mediated through the activation of several downstream signaling cascades that promote cell proliferation, survival, and invasion. This compound effectively abrogates these signals by inhibiting ALK phosphorylation. Key downstream signaling proteins whose phosphorylation is inhibited by this compound include:

  • STAT3 (Signal Transducer and Activator of Transcription 3)

  • AKT (Protein Kinase B)

  • JNK (c-Jun N-terminal Kinase)

  • IGF-1R (Insulin-like Growth Factor 1 Receptor)

The inhibition of these pathways culminates in the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP (Poly [ADP-ribose] polymerase).

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->ALK Inhibition

Diagram 1: this compound Inhibition of ALK Signaling Pathways.

Cellular and In Vitro Activity

This compound demonstrates potent anti-proliferative activity in various cancer cell lines harboring ALK rearrangements.

Anti-proliferative Activity

This compound effectively inhibits the growth of ALK-dependent cancer cells. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized below.

Table 2: Anti-proliferative Activity of this compound in ALK-positive Cancer Cell Lines

Cell LineCancer TypeALK Fusion/MutationIC50 (nM)
NCI-H2228NSCLCEML4-ALK64.8
SU-DHL-1ALCLNPM-ALK300 (at 72h)
SUP-M2ALCLNPM-ALK750 (at 72h)
SR-786ALCLNPM-ALK750 (at 72h)
Karpas 299ALCLNPM-ALK2500 (at 72h)
DELALCLNPM-ALK500 (at 72h)
NSCLC: Non-Small Cell Lung Cancer; ALCL: Anaplastic Large-Cell Lymphoma.
Activity Against Crizotinib-Resistant Mutants

A significant advantage of this compound is its activity against ALK mutations that confer resistance to crizotinib, such as the L1196M "gatekeeper" mutation. This compound has been shown to significantly reduce the proliferation of 293T cells transfected with crizotinib-resistant NPM-ALK mutants and downregulate their tyrosine phosphorylation.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the potent anti-tumor activity of orally administered this compound.

Tumor Regression in Xenograft Models

In mice bearing NCI-H2228 (EML4-ALK) tumor xenografts, oral administration of this compound induced dose-dependent tumor regression at doses of 10, 30, and 100 mg/kg. Notably, this compound achieved tumor tissue concentrations more than 10-fold higher than in plasma. In an intra-hepatic xenograft model, this compound led to continuous tumor regression, whereas crizotinib-treated mice experienced tumor relapse after an initial response. Furthermore, this compound has been shown to enhance the anti-tumor activities of standard chemotherapy agents like paclitaxel and pemetrexed.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture NCI-H2228 Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration of This compound or Vehicle Randomization->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PK_PD Efficacy_Evaluation Evaluation of Anti-tumor Efficacy Tumor_Measurement->Efficacy_Evaluation PK_PD->Efficacy_Evaluation

Diagram 2: Generalized Experimental Workflow for an In Vivo Xenograft Study.

Experimental Protocols

Kinase Inhibitory Assay

The inhibitory activity of this compound against various tyrosine kinases was evaluated using a tyrosine kinase-ELISA or an Off-chip mobility shift assay. IC50 values were determined for kinases that showed more than 50% inhibition at a concentration of 100 nmol/L in three independent experiments.

Antiproliferative Assay

The antiproliferative activity of this compound against NCI-H2228 NSCLC cells was assessed using a spheroid cell culture system. Cells were seeded on spheroid plates and treated with various concentrations of this compound for 5 days. Cell viability was then measured to determine the IC50 value.

In Vivo Xenograft Model

Female nude mice were subcutaneously inoculated with NCI-H2228 cells. When tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally twice daily for 14 days. Tumor volume was measured regularly to assess anti-tumor effects.

Immunoblotting

To assess the inhibition of ALK phosphorylation in tumors, mice with NCI-H2228 xenografts were treated with a single oral dose of 10 mg/kg this compound. After 4 hours, tumors were excised, and total and phosphorylated EML4-ALK were detected by immunoblotting.

Clinical Development

Phase I clinical trials have been conducted to evaluate the safety, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid tumors, including those with ALK-positive malignancies. These trials have helped to establish the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

Conclusion

This compound is a highly selective and potent second-generation ALK inhibitor with a clear mechanism of action. It effectively inhibits the ALK tyrosine kinase, leading to the suppression of downstream oncogenic signaling pathways and subsequent induction of apoptosis in ALK-dependent cancer cells. Its demonstrated efficacy in preclinical models, including those resistant to first-generation inhibitors, underscores its potential as a valuable therapeutic option for patients with ALK-driven malignancies. The detailed data and methodologies presented in this guide provide a solid foundation for further research and development of this promising anti-cancer agent.

References

ASP3026: A Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor for Oncogenic ALK-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). The development of selective ALK inhibitors has revolutionized the treatment landscape for patients with ALK-rearranged cancers. ASP3026 is a potent and selective, orally available, second-generation small-molecule ALK inhibitor.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and targeted therapy.

Introduction

The anaplastic lymphoma kinase (ALK) receptor tyrosine kinase is a key player in the development of the nervous system.[2] In healthy adults, its expression is limited; however, chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins, such as EML4-ALK in NSCLC and NPM-ALK in ALCL.[2][3] These fusion proteins result in constitutive activation of the ALK kinase domain, driving downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis.[4]

This compound was developed as a selective inhibitor of ALK to counteract the effects of these oncogenic fusion proteins. It functions as an ATP-competitive inhibitor of the ALK tyrosine kinase, effectively blocking its signaling output. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including those that have developed resistance to the first-generation ALK inhibitor, crizotinib.

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to the ATP-binding pocket of the ALK kinase domain. This competitive inhibition prevents the phosphorylation of ALK and subsequently blocks the activation of its downstream signaling cascades. Key pathways inhibited by this compound include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, all of which are crucial for the growth and survival of ALK-driven cancer cells. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in tumor cells dependent on ALK signaling.

ALK Signaling Pathway

The following diagram illustrates the central role of ALK in oncogenic signaling and the point of intervention for this compound.

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand ALK Receptor Extracellular Domain Transmembrane Domain Kinase Domain Ligand->ALK Receptor:f0 Binding & Dimerization ALK Receptor:f2->ALK Receptor:f2 RAS RAS ALK Receptor:f2->RAS PI3K PI3K ALK Receptor:f2->PI3K JAK JAK ALK Receptor:f2->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis This compound This compound This compound->ALK Receptor:f2 Inhibition

Figure 1. ALK Signaling Pathway and Inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.

In Vitro Kinase Inhibitory Activity
Kinase TargetIC50 (nM)Assay ConditionReference
ALK (wild-type)3.5Cell-free kinase assay
ROS18.9Cell-free kinase assay
ACK15.8Cell-free kinase assay
Anti-proliferative Activity in Cell Lines
Cell LineALK StatusIC50 (nM)AssayReference
NCI-H2228EML4-ALK64.8CellTiter-Glo
Ba/F3EML4-ALK56Cell Proliferation Assay
Ba/F3NPM-ALK84Cell Proliferation Assay
SU-DHL-1NPM-ALK300 (0.3 µM)MTS Assay (72h)
SUP-M2NPM-ALK750 (0.75 µM)MTS Assay (72h)
SR-786NPM-ALK750 (0.75 µM)MTS Assay (72h)
Karpas 299NPM-ALK2500 (2.5 µM)MTS Assay (72h)
DELNPM-ALK500 (0.5 µM)MTS Assay (72h)
Activity Against Crizotinib-Resistant ALK Mutations
ALK MutationIC50 (nM) - this compoundFold Resistance vs. WTReference
L1196M323.2
F1174L102.9
R1275Q5.41.5

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

ALK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant ALK enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO control).

  • Add 2 µL of ALK enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Kinase_Assay_Workflow A Prepare this compound Dilutions B Add this compound to 384-well plate A->B C Add ALK Enzyme B->C D Add Substrate/ATP Mixture C->D E Incubate (60-120 min) D->E F Add ADP-Glo™ Reagent E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min) H->I J Measure Luminescence I->J K Calculate IC50 J->K

Figure 2. Workflow for ALK Kinase Inhibition Assay.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • NCI-H2228 or other ALK-positive cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Allow cells to attach overnight.

  • Treat cells with serial dilutions of this compound or vehicle control.

  • Incubate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Cell_Proliferation_Workflow A Seed Cells in 96-well plate B Incubate Overnight A->B C Treat with this compound B->C D Incubate (e.g., 72h) C->D E Equilibrate to Room Temp D->E F Add CellTiter-Glo® Reagent E->F G Mix on Orbital Shaker (2 min) F->G H Incubate (10 min) G->H I Measure Luminescence H->I J Calculate IC50 I->J

Figure 3. Workflow for Cell Proliferation Assay.
Western Blot Analysis of ALK Phosphorylation

This technique is used to detect the phosphorylation status of ALK and its downstream targets.

Materials:

  • ALK-positive cells (e.g., NCI-H2228)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • NCI-H2228 cells

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of NCI-H2228 cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Analyze the data to determine tumor growth inhibition and statistical significance.

Conclusion

This compound is a highly selective and potent second-generation ALK inhibitor with significant preclinical activity against both wild-type and crizotinib-resistant ALK-driven cancers. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a therapeutic agent. The ability of this compound to overcome known resistance mechanisms highlights its potential to address the clinical challenge of acquired resistance to first-generation ALK inhibitors. Continued research into its clinical efficacy and safety profile is warranted to fully establish its role in the management of ALK-positive malignancies.

References

ASP3026: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ASP3026 is a potent and selective, orally available, second-generation small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) harboring ALK rearrangements. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, pharmacology, and available clinical data for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine
Molecular Formula C29H40N8O3S
Molecular Weight 580.7 g/mol
CAS Number 1097917-15-1
SMILES CC(C)S(=O)(=O)c1ccccc1Nc1nc(Nc2ccc(cc2OC)N2CCC(CC2)N2CCN(C)CC2)ncc1

Mechanism of Action

This compound is an ATP-competitive inhibitor of the ALK tyrosine kinase.[3] The dysregulation of ALK, often through chromosomal rearrangements leading to fusion proteins such as EML4-ALK, is a key driver in the pathogenesis of certain cancers, including a subset of NSCLC.[3] Constitutive activation of the ALK fusion protein triggers downstream signaling pathways that promote cell proliferation, survival, and invasion. This compound binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the aberrant signaling cascade.

ALK Signaling Pathway

The binding of this compound to the ALK kinase domain blocks the activation of several key downstream signaling pathways, including:

  • RAS-MEK-ERK Pathway: This pathway is crucial for cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.

  • JAK-STAT Pathway: This pathway is involved in cell survival, proliferation, and immune responses.

The inhibition of these pathways ultimately leads to the induction of apoptosis and the suppression of tumor growth in ALK-driven cancer cells.

ALK_Signaling_Pathway ALK Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK MEK MEK RAS->MEK AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 ERK ERK MEK->ERK mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation STAT3->Proliferation STAT3->Survival ERK->Proliferation Growth Growth mTOR->Growth This compound This compound This compound->ALK Inhibits Kinase_Assay_Workflow Workflow for In Vitro ALK Kinase Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Assay Buffer B Dilute ALK Enzyme A->B E Add ALK Enzyme to Plate B->E C Prepare Substrate and ATP Solution G Initiate Reaction with Substrate/ATP Mix C->G D Serially Dilute this compound F Add Diluted this compound D->F E->F F->G H Incubate at 37°C G->H I Stop Reaction H->I J Add Detection Reagent I->J K Measure Signal (e.g., Luminescence) J->K L Calculate % Inhibition and Determine IC50 K->L

References

ASP3026 in Anaplastic Large-Cell Lymphoma (ALCL) Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anaplastic Large-Cell Lymphoma (ALCL) is an aggressive T-cell non-Hodgkin lymphoma. A significant subset of ALCL cases is characterized by the expression of the oncogenic fusion protein Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK), which drives tumor cell proliferation and survival.[1][2][3] ASP3026 is a second-generation, orally available small-molecule inhibitor of the ALK receptor tyrosine kinase.[4] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in NPM-ALK-positive ALCL models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Efficacy Data of this compound in ALCL Models

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies, highlighting its potent anti-tumor activity in ALCL.

In Vitro Activity

This compound has demonstrated potent inhibitory effects on ALK kinase activity and the viability of NPM-ALK+ ALCL cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability at 48 and 72 hours are presented below.

Table 1: IC50 Values of this compound in NPM-ALK+ ALCL Cell Lines [5]

Cell LineIC50 at 48h (µM)IC50 at 72h (µM)
SU-DHL-10.40.3
SUP-M20.750.75
SR-7861.00.75
Karpas 2992.52.5
DEL>3.00.5

Data sourced from MedchemExpress, summarizing the dose-dependent effect of this compound on the viability of various ALCL cell lines.

In Vivo Efficacy

In a systemic xenograft model using Karpas 299 cells, this compound demonstrated significant anti-tumor activity, leading to tumor regression and improved survival compared to control and standard chemotherapy (CHOP).

Table 2: In Vivo Efficacy of this compound in an ALCL Xenograft Model

Treatment GroupDosageOutcome
Control (Vehicle)N/AProgressive tumor growth
CHOPStandard doseInitial tumor regression followed by relapse
This compound30 mg/kg, daily p.o.Sustained tumor regression and prolonged survival

This table summarizes the findings from the systemic xenograft model, highlighting the superior efficacy of this compound over standard chemotherapy.

Signaling Pathway Inhibition by this compound

This compound exerts its anti-tumor effects by inhibiting the NPM-ALK fusion protein, which in turn blocks several downstream signaling pathways crucial for ALCL cell survival and proliferation. The binding of this compound to the ALK kinase domain is competitive with ATP. This inhibition leads to a reduction in the phosphorylation of key signaling molecules including STAT3, AKT, and JNK.

ASP3026_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPM_ALK NPM-ALK Fusion Protein STAT3 STAT3 NPM_ALK->STAT3 Phosphorylates AKT AKT NPM_ALK->AKT Phosphorylates JNK JNK NPM_ALK->JNK Phosphorylates This compound This compound This compound->NPM_ALK Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 pAKT p-AKT AKT->pAKT pJNK p-JNK JNK->pJNK Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pAKT->Proliferation pJNK->Proliferation

Caption: this compound inhibits NPM-ALK, blocking downstream signaling pathways.

Overcoming Crizotinib Resistance

A significant advantage of this compound is its ability to overcome resistance to the first-generation ALK inhibitor, crizotinib. This compound has shown efficacy against crizotinib-resistant NPM-ALK mutants, such as NPM-ALKI231N and NPM-ALKL256Q.

Crizotinib_Resistance cluster_alk_mutants NPM-ALK Mutants NPM_ALK_wt Wild-Type NPM-ALK Proliferation_wt Cell Proliferation NPM_ALK_wt->Proliferation_wt NPM_ALK_mut Crizotinib-Resistant Mutants (I231N, L256Q) Proliferation_mut Resistant Cell Proliferation NPM_ALK_mut->Proliferation_mut Crizotinib Crizotinib Crizotinib->NPM_ALK_wt Inhibits Crizotinib->NPM_ALK_mut Ineffective This compound This compound This compound->NPM_ALK_wt Inhibits This compound->NPM_ALK_mut Inhibits

Caption: this compound overcomes crizotinib resistance by inhibiting mutated NPM-ALK.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell Lines and Culture
  • Cell Lines: NPM-ALK+ ALCL cell lines (Karpas 299, SR-786, and SU-DHL-1) were utilized.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

In Vitro Assays

A summary of the workflow for the in vitro assessment of this compound is provided below.

In_Vitro_Workflow start ALCL Cell Lines treatment Treat with this compound (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability proliferation Proliferation Assay (e.g., BrdU) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis colony Colony Formation Assay treatment->colony end Quantitative Analysis viability->end proliferation->end apoptosis->end colony->end

Caption: Workflow for in vitro evaluation of this compound in ALCL cell lines.

  • Cell Viability Assay: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 and 72 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Proliferation Assay: A BrdU cell proliferation assay was used to measure DNA synthesis. Cells were treated with this compound for 48 hours, and proliferation was quantified according to the manufacturer's protocol.

  • Apoptosis Assay: Apoptosis was determined by flow cytometry after staining with Annexin V-FITC and propidium iodide. Cleavage of caspase-3 and PARP was also assessed by Western blotting as markers of apoptosis.

  • Colony Formation Assay: Cells were suspended in a methylcellulose-based medium containing different concentrations of this compound and plated in 6-well plates. Colonies were counted after a 10-day incubation period.

In Vivo Systemic Xenograft Model
  • Animal Model: C.B-17 severe combined immunodeficient (SCID) mice were used.

  • Tumor Implantation: Mice were injected intravenously with Karpas 299 cells that were engineered to express firefly luciferase for bioluminescence imaging.

  • Treatment: Once tumors were established (approximately 3 weeks post-injection), mice were randomized into treatment groups and received daily oral gavage of either vehicle control or this compound (30 mg/kg). A comparative arm with CHOP chemotherapy was also included.

  • Monitoring: Tumor burden was monitored weekly using bioluminescence imaging. Animal survival was also recorded.

Conclusion

The preclinical data strongly support the therapeutic potential of this compound in NPM-ALK+ anaplastic large-cell lymphoma. It effectively inhibits ALCL cell viability, proliferation, and colony formation in vitro, and abrogates tumor growth in vivo. Notably, its ability to overcome crizotinib resistance suggests it could be a valuable therapeutic option for patients who have relapsed or are refractory to first-generation ALK inhibitors. These findings provide a solid rationale for the inclusion of NPM-ALK+ ALCL patients in clinical trials of this compound.

References

ASP3026: A Technical Guide to its Target, Signaling Pathway, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP3026 is a potent and selective, orally available, second-generation small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Dysregulation of the ALK receptor tyrosine kinase, through mechanisms such as gene rearrangements and mutations, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][3] this compound has demonstrated significant antitumor activity in preclinical models by effectively suppressing ALK-mediated signaling pathways, leading to cell growth inhibition and apoptosis.[4] This document provides an in-depth technical overview of this compound, focusing on its target protein, the associated signaling cascade, and the experimental methodologies used to characterize its activity.

Target Protein: Anaplastic Lymphoma Kinase (ALK)

The primary molecular target of this compound is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase belonging to the insulin receptor superfamily. In healthy adults, ALK expression is low, but its aberrant activation is implicated in the pathogenesis of various malignancies. This compound acts as an ATP-competitive inhibitor of ALK, binding to the kinase domain and preventing the phosphorylation of ALK and its downstream substrates.

This compound Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the constitutive activation of ALK and its downstream signaling pathways. Upon binding to ALK, this compound blocks its kinase activity, leading to a reduction in the phosphorylation of several key signaling proteins. This disruption of ALK-mediated signaling ultimately results in decreased cell proliferation and the induction of apoptosis in ALK-dependent tumor cells.

The key signaling pathways affected by this compound include:

  • STAT3 Pathway: Inhibition of ALK phosphorylation prevents the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell survival and proliferation.

  • AKT Pathway: this compound treatment leads to the downregulation of phosphorylated AKT, a central node in a major cell survival pathway.

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, involved in stress response and apoptosis, is also modulated by this compound through the inhibition of ALK.

  • IGF-1R Pathway: this compound has been shown to decrease the phosphorylation of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a protein that can be activated by NPM-ALK.

The inhibition of these pathways culminates in the activation of apoptotic cascades, as evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).

ASP3026_Signaling_Pathway cluster_membrane cluster_cytoplasm ALK ALK pALK p-ALK ALK->pALK ATP This compound This compound This compound->ALK STAT3 STAT3 pALK->STAT3 AKT AKT pALK->AKT JNK JNK pALK->JNK IGF1R IGF-1R pALK->IGF1R pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pAKT p-AKT AKT->pAKT pAKT->Proliferation pJNK p-JNK JNK->pJNK Apoptosis Apoptosis pJNK->Apoptosis pIGF1R p-IGF-1R IGF1R->pIGF1R Caspase3 Caspase-3 cleavedCaspase3 Cleaved Caspase-3 Caspase3->cleavedCaspase3 cleavedCaspase3->Apoptosis PARP PARP cleavedPARP Cleaved PARP PARP->cleavedPARP cleavedPARP->Apoptosis

Caption: this compound inhibits ALK phosphorylation, blocking downstream signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)
ALKKinase Assay3.5

IC50: Half-maximal inhibitory concentration

Table 2: Cellular Activity of this compound in ALK-Positive Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM)Time Point (h)
SU-DHL-1Anaplastic Large-Cell LymphomaCell Viability0.372
SUP-M2Anaplastic Large-Cell LymphomaCell Viability0.7572
SR-786Anaplastic Large-Cell LymphomaCell Viability0.7572
Karpas 299Anaplastic Large-Cell LymphomaCell Viability2.572
DELAnaplastic Large-Cell LymphomaCell Viability0.572
NCI-H2228Non-Small Cell Lung CancerCell Growth0.0648Not Specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

ALK Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on ALK enzymatic activity.

Protocol:

  • Immunoprecipitation of ALK: Lyse ALK-positive cells (e.g., Karpas 299) and immunoprecipitate ALK using an anti-ALK antibody.

  • Kinase Reaction: Resuspend the immunoprecipitated ALK in a kinase reaction buffer containing a protein tyrosine kinase substrate.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction and incubate at 37°C for 30 minutes.

  • Washing: Aspirate the reaction solution and wash the wells multiple times to remove non-reacted components.

  • Detection: Use a phosphotyrosine-specific antibody, often conjugated to a detectable enzyme like HRP, to quantify the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the IC50 value by plotting the percentage of inhibition against a range of this compound concentrations.

Kinase_Assay_Workflow cluster_protocol Kinase Inhibition Assay Start Immunoprecipitate ALK Step1 Add Kinase Reaction Buffer & Substrate Start->Step1 Step2 Add this compound (Varying Concentrations) Step1->Step2 Step3 Add ATP to Initiate Reaction Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Wash Wells Step4->Step5 Step6 Add Phosphotyrosine- Specific Antibody Step5->Step6 Step7 Detect Signal Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for a typical ALK kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against this compound concentration to determine the IC50 value.

Cell_Viability_Assay_Workflow cluster_protocol Cell Viability (MTT) Assay Start Seed Cells in 96-well Plate Step1 Treat with this compound Start->Step1 Step2 Incubate (e.g., 72h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (3-4h) Step3->Step4 Step5 Add Solubilization Solution Step4->Step5 Step6 Read Absorbance at 570 nm Step5->Step6 End Determine IC50 Step6->End

Caption: Workflow for a cell viability assay using MTT reagent.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated ALK and its downstream targets, in cell lysates after treatment with this compound.

Protocol:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.

  • Analysis: Analyze the band intensities to determine the relative protein levels.

Western_Blot_Workflow cluster_protocol Western Blotting Start Cell Lysis Step1 Protein Quantification Start->Step1 Step2 SDS-PAGE Step1->Step2 Step3 Protein Transfer to Membrane Step2->Step3 Step4 Blocking Step3->Step4 Step5 Primary Antibody Incubation Step4->Step5 Step6 Secondary Antibody Incubation Step5->Step6 Step7 Detection Step6->Step7 End Analysis of Protein Levels Step7->End

Caption: A generalized workflow for Western blotting experiments.

Conclusion

This compound is a highly potent and selective second-generation ALK inhibitor with significant anti-tumor activity in preclinical models of ALK-driven cancers. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways and the induction of apoptosis. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of ALK-positive malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.

References

ASP3026: A Deep Dive into its ATP-Competitive Inhibition of ALK

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of ASP3026, a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Developed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, kinase selectivity, cellular activity, and preclinical efficacy of this compound, positioning it as a significant agent in the landscape of ALK-targeted therapies. All data is presented in structured tables for clear comparison, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate critical signaling pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition

This compound functions as a selective, orally available inhibitor of the ALK receptor tyrosine kinase.[1][2] Its primary mechanism of action is through direct, ATP-competitive inhibition of ALK's kinase activity.[3][4] By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks the phosphorylation of downstream signaling proteins, thereby inhibiting the proliferation of ALK-dependent cancer cells.[2] This targeted inhibition disrupts the oncogenic signaling cascades that drive tumor growth and survival in cancers with ALK gene rearrangements, such as a subset of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).

Downstream Signaling Cascade

Inhibition of ALK by this compound leads to a significant reduction in the phosphorylation of key downstream signaling molecules. In cellular models, treatment with this compound has been shown to decrease the phosphorylation of STAT3, AKT, and ERK, all of which are critical for cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition ALK EML4-ALK RAS RAS ALK->RAS p PI3K PI3K ALK->PI3K p STAT3 STAT3 ALK->STAT3 p RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT p AKT->Proliferation STAT3->Proliferation This compound This compound This compound->ALK Binds to ATP Pocket ATP ATP ATP->ALK Blocked start Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) add_inhibitor Add varying concentrations of this compound start->add_inhibitor incubate Incubate at RT add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Phosphorylated Substrate (e.g., ELISA, Mobility Shift) stop_reaction->detect analyze Calculate % Inhibition and IC50 Value detect->analyze

References

ASP3026: A Preclinical In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is a potent and selective, orally available, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2] It has demonstrated significant preclinical activity in various cancer models, including those with resistance to the first-generation ALK inhibitor, crizotinib.[2][3] This technical guide provides a comprehensive overview of the preclinical data and findings for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the underlying signaling pathways.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of ALK tyrosine kinase.[4] The aberrant activation of ALK, often through chromosomal rearrangements resulting in fusion proteins like NPM-ALK and EML4-ALK, is a key oncogenic driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). By binding to the ATP-binding pocket of the ALK kinase domain, this compound effectively blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and growth.

Data Presentation: In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring ALK fusions. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized below.

Cell LineCancer TypeALK Fusion/MutationIC50 (nM)Reference
NCI-H2228NSCLCEML4-ALK64.8
SU-DHL-1ALCLNPM-ALK300
SUP-M2ALCLNPM-ALK750
SR-786ALCLNPM-ALK750
Karpas 299ALCLNPM-ALK2500
DELALCLNPM-ALK500

Data Presentation: In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.

Xenograft ModelCancer TypeTreatment and DosageKey FindingsReference
NCI-H2228 Subcutaneous XenograftNSCLC1, 10, 30, 100 mg/kg, oral, twice daily for 14 daysDose-dependent anti-tumor effects with strong regression at 10, 30, and 100 mg/kg.
NCI-H2228 Intrahepatic XenograftNSCLCNot specifiedInduced continuous tumor regression, whereas crizotinib-treated mice showed tumor relapse.
hEML4-ALK Transgenic MiceNSCLCNot specifiedPotent antitumor activities, including tumor shrinkage to a non-detectable level.
NPM-ALK+ ALCL Systemic XenograftALCL30 mg/kg, oral, daily for 10 weeksInhibited tumor growth.
Crizotinib-Resistant PDX MiceLung Cancer100 mg/kg/dayShowed anti-tumor effects in a crizotinib-resistant model.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., NCI-H2228, SU-DHL-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT or MTS assay.

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved using a solubilization solution, and the absorbance is measured at 570 nm.

    • MTS Assay: An MTS solution is added to each well, and after incubation, the absorbance is read at 490 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of ALK and its downstream signaling proteins.

Methodology:

  • Cell Lysis: Cells are treated with this compound at various concentrations for a specified time, then washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total ALK, STAT3, AKT, and JNK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Cell Preparation: A suspension of cancer cells (e.g., NCI-H2228) is prepared in a suitable medium, often mixed with Matrigel.

  • Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Drug Administration: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered orally at different dose levels and schedules. The control group receives a vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects in vivo.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action on the NPM-ALK Signaling Pathway

ASP3026_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPM-ALK NPM-ALK PI3K PI3K NPM-ALK->PI3K Activates RAS RAS NPM-ALK->RAS Activates JAK JAK NPM-ALK->JAK Activates JNK JNK NPM-ALK->JNK Activates This compound This compound This compound->NPM-ALK Inhibits AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Promotes ERK ERK RAS->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes STAT3 STAT3 JAK->STAT3 Activates STAT3->Proliferation Promotes STAT3->Survival Promotes JNK->Proliferation Promotes

Caption: this compound inhibits the NPM-ALK fusion protein, blocking downstream signaling pathways.

Experimental Workflow for In Vitro IC50 Determination

IC50_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Serial Dilutions of this compound Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform MTT/MTS Viability Assay Incubation->Viability_Assay Data_Analysis Measure Absorbance & Calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining the in vitro potency of this compound.

Logical Relationship of this compound Activity Against Crizotinib Resistance

Crizotinib_Resistance ALK_Positive_Cancer ALK-Positive Cancer Crizotinib_Treatment Crizotinib Treatment ALK_Positive_Cancer->Crizotinib_Treatment Initial_Response Initial Response Crizotinib_Treatment->Initial_Response Acquired_Resistance Acquired Resistance (e.g., ALK mutations) Initial_Response->Acquired_Resistance ASP3026_Treatment This compound Treatment Acquired_Resistance->ASP3026_Treatment Overcomes_Resistance Overcomes Resistance & Inhibits Tumor Growth ASP3026_Treatment->Overcomes_Resistance

Caption: this compound demonstrates efficacy in overcoming acquired resistance to crizotinib.

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective ALK inhibitor. It demonstrates significant in vitro and in vivo activity against ALK-driven cancers, including models with acquired resistance to first-generation inhibitors. The detailed understanding of its mechanism of action and the robust preclinical data package provide a solid foundation for its continued clinical investigation in patients with ALK-positive malignancies.

References

Methodological & Application

Application Notes and Protocols for ASP3026 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is an orally available, small-molecule inhibitor of anaplastic lymphoma kinase (ALK)[1]. As a second-generation ALK inhibitor, it has shown potent activity against wild-type ALK and various ALK fusion proteins, including those resistant to first-generation inhibitors like crizotinib[2]. Dysregulation of the ALK receptor tyrosine kinase is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL)[1][2]. This compound exerts its anti-tumor effects by binding to and inhibiting ALK, which in turn disrupts downstream signaling pathways crucial for cell growth, proliferation, and survival. This document provides detailed protocols for in vitro experiments to characterize the activity of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ALK tyrosine kinase. Inhibition of ALK by this compound leads to the downregulation of phosphorylation of key downstream signaling proteins, including STAT3, AKT, and JNK. This disruption of ALK-mediated signaling ultimately results in decreased cell viability and proliferation, and the induction of apoptosis in ALK-dependent tumor cells.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
SU-DHL-1Anaplastic Large-Cell Lymphoma48 hours0.4
SUP-M2Anaplastic Large-Cell Lymphoma48 hours0.75
SR-786Anaplastic Large-Cell Lymphoma48 hours1.0
Karpas 299Anaplastic Large-Cell Lymphoma48 hours2.5
DELAnaplastic Large-Cell Lymphoma48 hours> 3.0
SU-DHL-1Anaplastic Large-Cell Lymphoma72 hours0.3
DELAnaplastic Large-Cell Lymphoma72 hours0.5
SUP-M2Anaplastic Large-Cell Lymphoma72 hours0.75
SR-786Anaplastic Large-Cell Lymphoma72 hours0.75
Karpas 299Anaplastic Large-Cell Lymphoma72 hours2.5
NCI-H2228Non-Small Cell Lung CancerNot Specified0.0648

Signaling Pathway Diagram

ASP3026_Signaling_Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects This compound This compound ALK ALK Fusion Protein (e.g., NPM-ALK) This compound->ALK Inhibits STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT JNK JNK ALK->JNK pSTAT3 p-STAT3 STAT3->pSTAT3 P pAKT p-AKT AKT->pAKT P pJNK p-JNK JNK->pJNK P Proliferation Cell Proliferation pSTAT3->Proliferation Apoptosis Apoptosis pSTAT3->Apoptosis Survival Cell Survival pAKT->Survival pAKT->Apoptosis pJNK->Survival pJNK->Apoptosis

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

Experimental Protocols

1. Cell Culture

  • NPM-ALK+ Anaplastic Large-Cell Lymphoma (ALCL) Cell Lines (e.g., Karpas 299, SU-DHL-1, SUP-M2, SR-786, DEL):

    • Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculturing: These are suspension cell lines. Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

  • NCI-H2228 Non-Small Cell Lung Cancer (NSCLC) Cell Line:

    • Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculturing: This is an adherent cell line. When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA), and re-seed at a ratio of 1:2 to 1:4. Renew the medium every 2 to 3 days.

2. Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures to assess the effect of this compound on the viability of cancer cell lines.

  • Materials:

    • 96-well clear flat-bottom plates

    • NPM-ALK+ ALCL or NCI-H2228 cells

    • Complete growth medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. For adherent cells (NCI-H2228), allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Treat with this compound (0.01 - 10 µM) Seed->Treat Incubate Incubate (48-72 hours) Treat->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Incubate2 Incubate (1-4 hours) Add_MTS->Incubate2 Read Read Absorbance (490 nm) Incubate2->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for determining cell viability using the MTS assay.

3. Cell Proliferation Assay (BrdU Assay)

This protocol outlines the steps to measure the proliferation of cells treated with this compound by detecting the incorporation of BrdU into newly synthesized DNA.

  • Materials:

    • 96-well clear flat-bottom plates

    • NPM-ALK+ ALCL or NCI-H2228 cells

    • Complete growth medium

    • This compound stock solution

    • BrdU Labeling and Detection Kit

    • Microplate reader

  • Procedure:

    • Seed cells and treat with various concentrations of this compound as described in the MTS assay protocol.

    • Incubate for 24 to 48 hours.

    • Add BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Remove the culture medium and fix the cells.

    • Denature the DNA according to the kit manufacturer's instructions.

    • Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.

    • Wash the wells and add the secondary antibody conjugate. Incubate for 1 hour at room temperature.

    • Wash the wells and add the substrate solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Analyze the data to determine the effect of this compound on cell proliferation.

4. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies caspase-3 and -7 activities, which are key indicators of apoptosis.

  • Materials:

    • 96-well white-walled plates

    • NPM-ALK+ ALCL or NCI-H2228 cells

    • Complete growth medium

    • This compound stock solution

    • Caspase-Glo® 3/7 Assay System

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well white-walled plate as described for the MTS assay.

    • Treat cells with desired concentrations of this compound and a vehicle control.

    • Incubate for 24 to 48 hours at 37°C.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • Analyze the data to determine the fold-increase in caspase activity relative to the vehicle control.

5. Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of ALK and its downstream signaling proteins following treatment with this compound.

  • Materials:

    • 6-well plates

    • NPM-ALK+ ALCL or NCI-H2228 cells

    • Complete growth medium

    • This compound stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ALK, anti-total ALK, anti-p-STAT3, anti-total STAT3, anti-p-AKT, anti-total AKT, anti-cleaved PARP, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle control for a specified time (e.g., 4, 24, or 48 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL detection reagent and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative changes in protein phosphorylation and expression.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment with this compound Start->Cell_Culture Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Image Analysis Detection->Analysis End End Analysis->End

Caption: Step-by-step workflow for Western blot analysis.

6. In Vitro ALK Kinase Assay (ADP-Glo™ Assay)

This assay measures the activity of purified ALK enzyme and the inhibitory effect of this compound.

  • Materials:

    • Recombinant human ALK enzyme

    • ALK substrate (e.g., a generic tyrosine kinase substrate peptide)

    • ATP

    • Kinase assay buffer

    • This compound stock solution

    • ADP-Glo™ Kinase Assay Kit

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 384-well plate, add the diluted this compound or vehicle control.

    • Add the recombinant ALK enzyme to each well, except for the no-enzyme control.

    • Initiate the kinase reaction by adding a mixture of the ALK substrate and ATP. The final ATP concentration should be at or near the Km for ALK.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition of ALK activity for each this compound concentration and determine the IC50 value.

References

Application Notes and Protocols for ASP3026 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is a potent and selective, orally available small molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] Dysregulation of the ALK signaling pathway, often through chromosomal rearrangements resulting in fusion proteins like NPM-ALK, is a key driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[3][4] this compound exhibits its antineoplastic activity by binding to and inhibiting ALK tyrosine kinase, which disrupts downstream signaling pathways crucial for cell growth and survival, ultimately leading to apoptosis in cancer cells expressing aberrant ALK.[1] These application notes provide detailed protocols for assessing the effect of this compound on cell viability, a critical step in preclinical drug evaluation.

This compound Mechanism of Action and Signaling Pathway

This compound competitively inhibits ATP binding to the ALK kinase domain, preventing its autophosphorylation and subsequent activation. This blockade abrogates downstream signaling cascades, primarily the PI3K/AKT, MAPK/ERK, and JAK/STAT3 pathways. Inhibition of these pathways by this compound leads to decreased phosphorylation of key signaling molecules such as STAT3, AKT, and JNK, and induces apoptosis through the cleavage of caspase-3 and PARP.

ASP3026_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK) PI3K PI3K ALK->PI3K Activates MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) ALK->MAPK_pathway JAK JAK ALK->JAK JNK JNK ALK->JNK This compound This compound This compound->ALK Inhibits Caspase3_PARP Caspase-3 / PARP Cleavage This compound->Caspase3_PARP Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK_pathway->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation JNK->Apoptosis Caspase3_PARP->Apoptosis

Caption: this compound inhibits ALK, blocking downstream pro-survival pathways and inducing apoptosis.

Experimental Protocols

A common and reliable method to assess the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cell Viability Assay

This protocol is adapted for testing the efficacy of this compound on NPM-ALK positive anaplastic large-cell lymphoma (ALCL) cell lines such as SU-DHL-1, SUP-M2, SR-786, and Karpas 299.

Materials:

  • This compound (stock solution in DMSO)

  • NPM-ALK+ ALCL cell lines (e.g., Karpas-299, SU-DHL-1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow A 1. Cell Seeding (5x10^4 cells/well) B 2. This compound Treatment (Varying Concentrations) A->B C 3. Incubation (72 hours, 37°C, 5% CO2) B->C D 4. MTT Addition (10 µL/well) C->D E 5. Incubation (4 hours, 37°C) D->E F 6. Solubilization (100 µL DMSO/well) E->F G 7. Absorbance Reading (570 nm) F->G

Caption: Workflow of the MTT assay for determining cell viability after this compound treatment.

Procedure:

  • Cell Culture: Culture NPM-ALK+ ALCL cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

    • Include wells with medium only to serve as a blank control.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A suggested concentration range to start with is 0.1 nM to 10 µM.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Centrifuge the plate at 1,500 rpm for 5 minutes.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use 630 nm as a reference wavelength if desired.

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Quantitative Data Summary

The following table summarizes representative IC50 values of this compound in various NPM-ALK+ anaplastic large-cell lymphoma cell lines after 72 hours of treatment.

Cell LineIC50 (µM)
SU-DHL-10.3
SUP-M20.75
SR-7860.75
Karpas 2992.5
DEL0.5

Data compiled from publicly available research.

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay duration. It is recommended to determine the optimal conditions for each cell line in your laboratory.

Conclusion

The provided protocols and application notes offer a comprehensive guide for assessing the in vitro efficacy of this compound. Accurate determination of cell viability is a cornerstone for the preclinical evaluation of targeted therapies like this compound, providing essential data for further drug development and for understanding the molecular mechanisms of action.

References

Preparing ASP3026 Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is a potent and selective, orally available small molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) harboring ALK rearrangements.[3][4] Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible results in in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity for this compound.[5] This document provides detailed protocols and application notes for the preparation, storage, and use of this compound stock solutions in DMSO.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₉H₄₀N₈O₃S
Molecular Weight 580.74 g/mol
CAS Number 1097917-15-1
Appearance White to off-white solid
Purity ≥98%

Solubility Data

The solubility of this compound in various solvents is crucial for the preparation of stock solutions. It is highly soluble in DMSO, but practically insoluble in water and ethanol.

SolventSolubilityNotesReference
DMSO ≥ 14 mg/mL (24.1 mM)Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication may be required for complete dissolution.
up to 50 mg/mL (86.09 mM)
Water Insoluble
Ethanol Insoluble
DMF 2 mg/mL
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials (amber or covered in foil)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is 580.74 g/mol .

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 580.74 g/mol x 1000 mg/g = 5.81 mg

  • Weigh the this compound powder:

    • Carefully weigh out 5.81 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Application Notes

In Vitro Kinase Assays

This compound is a potent inhibitor of ALK kinase activity. In biochemical assays, it has an IC₅₀ of 3.5 nM against wild-type ALK. When preparing working solutions for kinase assays, the DMSO concentration in the final reaction mixture should be kept low (typically ≤ 0.1%) to avoid solvent effects on enzyme activity.

Cell-Based Assays

This compound has been shown to inhibit the proliferation of various ALK-positive cancer cell lines. The IC₅₀ values for cell growth inhibition are cell line-dependent. For example, in the NCI-H2228 human NSCLC cell line, which expresses the EML4-ALK fusion protein, the IC₅₀ for this compound is 64.8 nM. When treating cells, the final concentration of DMSO in the culture medium should be carefully controlled and a vehicle control (medium with the same concentration of DMSO) should always be included.

Cell LineALK StatusIC₅₀ (nM)Reference
NCI-H2228EML4-ALK64.8
SU-DHL-1NPM-ALK300
SUP-M2NPM-ALK750
SR-786NPM-ALK750
Karpas 299NPM-ALK2500
DELNPM-ALK500
In Vivo Studies

For in vivo experiments in mouse xenograft models, this compound has been administered orally. The stock solution in DMSO can be further diluted in a suitable vehicle for oral gavage. It is important to perform formulation studies to ensure the stability and bioavailability of the compound in the chosen vehicle.

This compound Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cell survival and proliferation. The diagram below illustrates the simplified signaling cascade affected by this compound.

Caption: this compound inhibits ALK, blocking downstream signaling.

Experimental Workflow for Preparing and Using this compound

The following diagram outlines the general workflow from receiving the compound to its application in cell-based assays.

Experimental_Workflow Compound Receive this compound Powder Weigh Weigh Powder Compound->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Store Aliquot and Store at -80°C Stock->Store Dilute Prepare Working Solutions Stock->Dilute Dilute with Culture Medium Treat Treat Cells in Culture Dilute->Treat Assay Perform Cell-Based Assay (e.g., Proliferation, Apoptosis) Treat->Assay

References

Application Notes and Protocols for ASP3026 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is a potent and selective, orally available small molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2][3] Dysregulation of ALK signaling, often through genetic rearrangements or mutations, is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[2][4] this compound exerts its antineoplastic activity by binding to and inhibiting ALK tyrosine kinase, its fusion proteins, and various point mutation variants, thereby disrupting downstream signaling pathways and suppressing the growth of ALK-expressing tumor cells. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ALK. Its primary targets are wild-type and mutated ALK. It has also been shown to inhibit c-Ros oncogene 1 (ROS1) and tyrosine kinase non-receptor 2 (TNK2). Inhibition of ALK by this compound leads to the downregulation of phosphorylation of downstream signaling proteins, including STAT3, AKT, and JNK. This disruption of critical survival pathways ultimately induces apoptosis, evidenced by the cleavage of caspase 3 and PARP.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Notes
ALK (wild-type)3.5
ALK F1174L10
ALK R1275Q5.4
ROS18.9
TNK2 (Ack)5.8
Table 2: Cellular Activity of this compound in ALK-Dependent Cell Lines
Cell LineCancer TypeALK StatusIC50Assay Conditions
NCI-H2228NSCLCEML4-ALK64.8 nM5-day treatment
SU-DHL-1ALCLNPM-ALK+0.4 µM48-hour treatment
SUP-M2ALCLNPM-ALK+0.75 µM48-hour treatment
SR-786ALCLNPM-ALK+1.0 µM48-hour treatment
Karpas 299ALCLNPM-ALK+2.5 µM48-hour treatment
DELALCLNPM-ALK+> 3.0 µM48-hour treatment
Ba/F3Pro-BNPM-ALK84 nMNot specified
Ba/F3Pro-BEML4-ALK56 nMNot specified

Signaling Pathway and Experimental Workflow

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Gene_Expression This compound This compound This compound->ALK

Caption: ALK signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture_Cells Culture ALK-dependent and control cell lines Seed_Cells Seed cells in multi-well plates Culture_Cells->Seed_Cells Prepare_this compound Prepare this compound stock solution (e.g., in DMSO) Treat_Cells Treat cells with a concentration range of this compound Prepare_this compound->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for specified duration (e.g., 48-72 hours) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTS, MTT) Incubate->Viability_Assay Proliferation_Assay Proliferation Assay (e.g., BrdU) Incubate->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Incubate->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Incubate->Western_Blot Calculate_IC50 Calculate IC50 values Viability_Assay->Calculate_IC50 Proliferation_Assay->Calculate_IC50 Analyze_Protein Analyze protein expression and phosphorylation Western_Blot->Analyze_Protein

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • ALK-positive cancer cell lines (e.g., NCI-H2228, SU-DHL-1)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to start with is 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of ALK Signaling

This protocol is to assess the effect of this compound on the phosphorylation of ALK and its downstream targets.

Materials:

  • ALK-positive cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 100 nM, 1000 nM) for 4 hours. Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize to a loading control like GAPDH.

Protocol 3: Colony Formation Assay

This protocol evaluates the long-term effect of this compound on the clonogenic survival of cancer cells.

Materials:

  • ALK-positive cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment:

    • Allow cells to attach overnight, then treat with a low concentration of this compound or vehicle control.

  • Incubation:

    • Incubate the cells for 5-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 2-3 days.

  • Staining and Visualization:

    • Wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 20 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Image the plates and count the number of colonies.

  • Data Analysis:

    • Quantify the number and size of colonies in treated versus control wells.

Conclusion

This compound is a valuable tool for investigating ALK-driven cancers. The protocols outlined above provide a framework for characterizing the in vitro effects of this compound on cell viability, signaling, and long-term survival. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: ASP3026 Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is a potent and selective, orally available small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[1][2][3] Dysregulation of ALK, through mechanisms such as gene rearrangements, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][4] this compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting ALK phosphorylation and disrupting downstream signaling pathways, leading to cell growth inhibition and apoptosis. This document provides a detailed protocol for establishing and utilizing a xenograft mouse model to evaluate the in vivo efficacy of this compound.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. Key pathways inhibited by this compound include the STAT3, AKT, and JNK pathways, which are crucial for cancer cell proliferation, survival, and growth. The inhibition of these pathways ultimately leads to apoptosis, as evidenced by the cleavage of caspase-3 and PARP.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects ALK ALK Receptor Tyrosine Kinase pALK p-ALK ALK->pALK Phosphorylation This compound This compound This compound->ALK Inhibits ATP ATP ATP->ALK STAT3 STAT3 pALK->STAT3 AKT AKT pALK->AKT JNK JNK pALK->JNK Apoptosis Apoptosis pALK->Apoptosis Inhibition leads to pSTAT3 p-STAT3 STAT3->pSTAT3 pAKT p-AKT AKT->pAKT pJNK p-JNK JNK->pJNK Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pAKT->Proliferation pJNK->Proliferation

This compound Signaling Pathway Inhibition

Experimental Protocols

This section details the protocol for a subcutaneous xenograft mouse model using the NCI-H2228 human NSCLC cell line, which endogenously expresses the EML4-ALK fusion protein.

Cell Culture and Preparation
  • Cell Line: NCI-H2228 (ATCC® CRL-5935™).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting:

    • Grow NCI-H2228 cells to 80-90% confluency.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Harvest the cells using Trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

    • Adjust the cell concentration to 1 x 10^7 cells/100 µL for injection.

Animal Model
  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.

  • Housing: House the mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

Tumor Implantation
  • Injection Site: Subcutaneously in the right flank of the mouse.

  • Injection Volume: 100 µL of the cell suspension (1 x 10^7 cells).

  • Procedure:

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously.

    • Monitor the mice regularly for tumor growth.

This compound Administration and Monitoring
  • Tumor Growth Monitoring:

    • Measure tumor volume twice a week using calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize the mice into treatment and control groups when the average tumor volume reaches 100-200 mm³.

  • This compound Formulation:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing and Administration:

    • Administer this compound orally (p.o.) via gavage.

    • A common dosing schedule is twice daily for 14 consecutive days.

    • The control group should receive the vehicle only.

  • Endpoint and Data Collection:

    • Monitor animal body weight and overall health status regularly.

    • The primary endpoint is typically tumor growth inhibition.

    • Euthanize the mice when tumors reach a predetermined size or at the end of the study.

    • Collect tumors for further analysis (e.g., pharmacodynamics, histology).

start Start cell_culture NCI-H2228 Cell Culture start->cell_culture harvest Harvest and Prepare Cell Suspension cell_culture->harvest implantation Subcutaneous Implantation in Nude Mice harvest->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (Tumor Size Limit or End of Study) monitoring->endpoint analysis Tumor Collection and Analysis endpoint->analysis end End analysis->end

This compound Xenograft Model Workflow

Data Presentation

In Vitro Activity of this compound
Cell LineALK StatusIC50 (nM)Reference
NCI-H2228EML4-ALK64.8
BaF3Expressing EML4-ALK-
SU-DHL-1NPM-ALK+~300
SUP-M2NPM-ALK+~750
SR-786NPM-ALK+~750
Karpas 299NPM-ALK+~2500
DELNPM-ALK+~500
In Vivo Efficacy of this compound in NCI-H2228 Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleOutcomeReference
This compound1Twice daily, 14 days, p.o.Dose-dependent anti-tumor effects
This compound10Twice daily, 14 days, p.o.Strong tumor regression
This compound30Twice daily, 14 days, p.o.Strong tumor regression
This compound100Twice daily, 14 days, p.o.Strong tumor regression
In Vivo Efficacy of this compound in Systemic NPM-ALK+ ALCL Model
Treatment GroupDosing ScheduleOutcomeReference
Control-Mean survival: 43.1 ± 3.3 days
CHOP-Mean survival: 50.6 ± 6.4 days
This compound (uninterrupted)-Mean survival: 79.8 ± 8.0 days
This compound (interrupted)-Mean survival: 77.8 ± 8.1 days

Conclusion

The this compound xenograft mouse model is a valuable tool for evaluating the in vivo efficacy and mechanism of action of this selective ALK inhibitor. The provided protocol offers a detailed framework for conducting these studies, from cell line maintenance to data interpretation. The presented data underscores the potent anti-tumor activity of this compound in preclinical models of ALK-driven cancers. This model can be further adapted to investigate drug combinations, resistance mechanisms, and the activity of this compound against various ALK mutations.

References

Application Notes and Protocols for Oral Administration of ASP3026 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is a selective, orally available, second-generation small-molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3] Dysregulation of the ALK receptor tyrosine kinase, through mechanisms such as gene rearrangements, fusions (e.g., NPM-ALK, EML4-ALK), or point mutations, is a known driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[1][4] this compound acts as an ATP-competitive inhibitor of ALK, leading to the disruption of downstream signaling pathways crucial for tumor cell growth and survival. Preclinical studies in mouse models have demonstrated the potent anti-tumor efficacy of orally administered this compound, highlighting its potential as a therapeutic agent. Notably, this compound has also shown activity against ALK mutants that confer resistance to first-generation inhibitors like crizotinib.

These application notes provide a comprehensive overview of the oral administration of this compound in mice, summarizing key quantitative data from preclinical studies and offering detailed experimental protocols to guide researchers in their in vivo investigations.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of ALK and its oncogenic fusion proteins. This inhibition prevents the autophosphorylation of ALK and subsequently blocks the activation of downstream signaling cascades that promote cell proliferation, survival, and apoptosis resistance. The primary signaling pathways affected by this compound include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. Specifically, treatment with this compound has been shown to decrease the phosphorylation of key signaling molecules such as STAT3, AKT, and ERK. The inhibition of these pro-survival pathways ultimately leads to decreased cell viability, proliferation, and the induction of apoptosis in ALK-positive cancer cells.

Quantitative Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving the oral administration of this compound in various mouse models.

Table 1: In Vivo Efficacy of Oral this compound in an NPM-ALK+ Anaplastic Large-Cell Lymphoma (ALCL) Systemic Xenograft Model

ParameterVehicle ControlThis compound (30 mg/kg, daily) (Uninterrupted)This compound (30 mg/kg, daily) (Interrupted*)CHOP**
Median Survival 43.1 ± 3.3 days79.8 ± 8.0 days77.8 ± 8.1 days50.6 ± 6.4 days
Tumor Burden Progressive systemic lymphomaComplete remission, no relapseRelapse upon interruption, regression upon retreatmentInitial regression, followed by relapse
Reference

*Interrupted treatment consisted of 2 weeks of daily administration, followed by a 4-week interruption, and then resumption of treatment for an additional 4 weeks. **CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) is a standard chemotherapy regimen.

Table 2: In Vivo Efficacy of Oral this compound in an EML4-ALK+ Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (NCI-H2228 cells)

Dose of this compound (once daily)Tumor Growth InhibitionObservationsReference
1 mg/kgDose-dependent anti-tumor effects
10 mg/kgMarked tumor regressionWell tolerated, no effect on body weight
30 mg/kgMarked tumor regressionWell tolerated, no effect on body weight
100 mg/kgMarked tumor regressionWell tolerated, no effect on body weight

Table 3: Pharmacokinetic Profile of Oral this compound in Mice

ParameterValueMouse ModelReference
Tumor Concentration >10-fold higher than plasma concentrationNCI-H2228 xenograft
Bioavailability Well absorbed orallyNCI-H2228 xenograft

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a suspension of this compound suitable for oral administration to mice. As this compound is a small molecule inhibitor, it is likely to have poor water solubility, necessitating a suspension formulation for in vivo studies.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed for the study cohort. Remember to account for a slight overage to ensure sufficient volume for dosing all animals.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding methylcellulose powder to the water while stirring vigorously. It may require stirring for an extended period or gentle heating to fully dissolve. Allow the solution to cool to room temperature before use.

  • Prepare the suspension: a. Add the weighed this compound powder to a sterile microcentrifuge tube. b. Add the appropriate volume of the 0.5% methylcellulose vehicle to achieve the final desired concentration for dosing (e.g., if dosing at 10 mL/kg, a 3 mg/mL solution is needed for a 30 mg/kg dose). c. Vigorously vortex the tube for 5-10 minutes to ensure a homogenous suspension of the compound. d. For poorly soluble compounds, brief sonication in a water bath sonicator can help to break up any aggregates and create a finer suspension.

  • Storage and Handling: It is recommended to prepare the this compound suspension fresh each day of dosing. If stored, it should be kept at 4°C and protected from light. Before each administration, the suspension must be thoroughly vortexed to ensure homogeneity.

Protocol 2: Oral Administration of this compound by Gavage in Mice

This protocol provides a step-by-step guide for the safe and effective oral administration of the prepared this compound suspension to mice.

Materials:

  • Prepared this compound suspension

  • 1 mL syringe

  • 20-22 gauge, 1.5-inch stainless steel feeding needle with a ball tip

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Animal Weighing: Accurately weigh each mouse immediately before dosing to calculate the precise volume of the this compound suspension to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

  • Dose Calculation: Calculate the volume of the this compound suspension for each mouse based on its body weight and the desired dose.

  • Preparation for Gavage: a. Ensure the this compound suspension is at room temperature and has been thoroughly vortexed to ensure homogeneity. b. Draw the calculated volume of the suspension into the 1 mL syringe. Ensure there are no air bubbles. c. Securely attach the gavage needle to the syringe.

  • Animal Restraint: a. Firmly grasp the mouse by the scruff of the neck using your thumb and forefinger to immobilize its head. The body of the mouse can be supported by your remaining fingers and palm. b. The head and body should be in a straight line to facilitate the passage of the gavage needle.

  • Gavage Procedure: a. Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth. b. Advance the needle slowly and gently along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle reaches the pharynx, which allows the needle to pass into the esophagus. Do not force the needle. If resistance is met, withdraw the needle and repeat the process. c. Once the needle is correctly positioned in the esophagus (the pre-measured length should be a guide), slowly depress the syringe plunger to administer the this compound suspension. d. After the full dose has been administered, gently and slowly withdraw the gavage needle along the same path of insertion.

  • Post-Administration Monitoring: a. Return the mouse to its cage and monitor it for a few minutes for any immediate signs of distress, such as labored breathing or leakage of the compound from the mouth or nose. b. Continue to monitor the animals according to the experimental plan.

Visualizations

Signaling Pathway Diagrams

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase (e.g., NPM-ALK, EML4-ALK) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK This compound This compound This compound->ALK Inhibition AKT AKT PI3K->AKT Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival Cell Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_N ERK ERK->ERK_N STAT3 STAT3 JAK->STAT3 STAT3_N STAT3 STAT3->STAT3_N Transcription Gene Transcription Transcription->Proliferation_Survival STAT3_N->Transcription ERK_N->Transcription

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Formulation Prepare this compound Suspension (0.5% Methylcellulose) Dosing Oral Gavage with this compound (e.g., 30 mg/kg daily) Formulation->Dosing Tumor_Implantation Implant Tumor Cells in Mice (e.g., Xenograft Model) Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Tumor_Growth->Dosing Monitoring Monitor Tumor Growth and Animal Well-being Dosing->Monitoring Data_Collection Collect Tumor Volume and Survival Data Monitoring->Data_Collection Analysis Analyze Efficacy and Compare with Control Data_Collection->Analysis

Caption: General workflow for in vivo efficacy studies of this compound.

References

ASP3026 for Inducing Apoptosis in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is a potent and selective, orally available small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[1] Dysregulation of ALK signaling, often through genetic rearrangements, is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[2] this compound exhibits significant anti-tumor activity by effectively inhibiting ALK, which in turn disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, ultimately leading to the induction of apoptosis.[1] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its use in cancer cell apoptosis studies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ALK, preventing its autophosphorylation and subsequent activation. This inhibition leads to the suppression of multiple downstream signaling cascades that are critical for the survival and proliferation of ALK-dependent cancer cells. The primary mechanism by which this compound induces cell death is through the activation of the intrinsic apoptotic pathway.

Key molecular events following this compound treatment include:

  • Inhibition of Downstream Signaling: this compound effectively inhibits the phosphorylation of key signaling proteins downstream of ALK, including STAT3 (Signal Transducer and Activator of Transcription 3), AKT (Protein Kinase B), and JNK (c-Jun N-terminal Kinase). The inactivation of these pro-survival pathways is a critical step in initiating apoptosis.

  • Induction of Apoptotic Markers: Treatment with this compound leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade. Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound in ALK-driven cancer cells.

ASP3026_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT JNK JNK ALK->JNK pSTAT3 p-STAT3 STAT3->pSTAT3 pAKT p-AKT AKT->pAKT pJNK p-JNK JNK->pJNK Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pAKT->Proliferation pJNK->Proliferation Caspase3 Pro-Caspase-3 cleavedCaspase3 Cleaved Caspase-3 Caspase3->cleavedCaspase3 PARP PARP cleavedCaspase3->PARP Apoptosis Apoptosis cleavedCaspase3->Apoptosis Proliferation->Caspase3 Inhibits cleavedPARP Cleaved PARP PARP->cleavedPARP cleavedPARP->Apoptosis This compound This compound This compound->ALK Experimental_Workflow cluster_setup cluster_assays cluster_analysis cluster_results CellCulture Cancer Cell Culture (e.g., NCI-H2228, Karpas 299) Treatment Treat cells with this compound (Dose-response & Time-course) CellCulture->Treatment ASP3026_prep Prepare this compound dilutions ASP3026_prep->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability ApoptosisAssay Apoptosis Assay (Annexin V / PI Staining) Treatment->ApoptosisAssay WesternBlot Immunoblotting Treatment->WesternBlot Spectrophotometry Spectrophotometry / Luminometry Viability->Spectrophotometry FlowCytometry Flow Cytometry Analysis ApoptosisAssay->FlowCytometry WB_Analysis Western Blot Analysis WesternBlot->WB_Analysis ApoptosisQuant Quantify Apoptotic Cells FlowCytometry->ApoptosisQuant IC50 Determine IC50 values Spectrophotometry->IC50 ProteinLevels Analyze Protein Expression & Phosphorylation WB_Analysis->ProteinLevels

References

Application Notes and Protocols for ASP3026 in Crizotinib-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. It has demonstrated significant activity in preclinical models of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL), particularly in contexts where resistance to the first-generation inhibitor, crizotinib, has emerged. This document provides detailed application notes and experimental protocols for the use of this compound in crizotinib-resistant cancer cell lines, intended to guide researchers in evaluating its efficacy and mechanism of action.

Acquired resistance to crizotinib is a significant clinical challenge, often driven by secondary mutations in the ALK kinase domain, such as the L1196M gatekeeper mutation, or activation of bypass signaling pathways. This compound has been shown to effectively overcome resistance mediated by several of these mutations.[1][2]

Mechanism of Action

This compound is an ATP-competitive inhibitor of ALK tyrosine kinase.[3] By binding to the ATP-binding pocket of the ALK protein, it prevents autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival. In crizotinib-resistant cells, this compound has been demonstrated to inhibit the phosphorylation of ALK and its key downstream effectors, including STAT3, AKT, and ERK.[4][5] This inhibition leads to cell cycle arrest, induction of apoptosis, and ultimately, a reduction in tumor cell viability.

Data Presentation

Table 1: In Vitro Activity of this compound against Crizotinib-Resistant ALK Mutants (IC50 values in nM)
Cell Line/MutantCellular ModelCrizotinib IC50 (nM)This compound IC50 (nM)Fold-Change in Sensitivity (Crizotinib IC50 / this compound IC50)
Ba/F3 EML4-ALK WTMurine Pro-B132562.36
Ba/F3 EML4-ALK L1196MMurine Pro-B>100080>12.5
Ba/F3 EML4-ALK G1202RMurine Pro-B>1000450>2.22
Ba/F3 EML4-ALK C1156YMurine Pro-B~5001902.63
Ba/F3 EML4-ALK L1152RMurine Pro-B~6001205.00
Ba/F3 EML4-ALK G1269AMurine Pro-B~8007011.43
Ba/F3 EML4-ALK S1206YMurine Pro-B~400606.67
NCI-H2228Human NSCLC (EML4-ALK v3)-64.8-

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: Activity of this compound in NPM-ALK Positive Cell Lines
Cell LineCrizotinib IC50 (nM)This compound IC50 (nM)
SU-DHL-1-400
SUP-M2-750
SR-786-1000
Karpas 299-2500
DEL->3000

Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Crizotinib Crizotinib ALK ALK (Wild-Type or Crizotinib-Resistant Mutant) Crizotinib->ALK Ineffective against resistant mutants This compound This compound This compound->ALK Inhibits STAT3 STAT3 ALK->STAT3 Phosphorylates AKT AKT ALK->AKT Phosphorylates ERK ERK ALK->ERK Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pAKT pAKT AKT->pAKT pERK pERK ERK->pERK Proliferation Proliferation pSTAT3->Proliferation Apoptosis Apoptosis pAKT->Apoptosis Inhibits pAKT->Proliferation pERK->Proliferation

Figure 1. this compound signaling pathway in crizotinib-resistant cells.

G cluster_assays Assess Cellular Effects start Seed crizotinib-resistant cancer cells treat Treat with this compound (various concentrations) start->treat incubate Incubate for 48-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT, MTS) incubate->viability western Western Blot Analysis (pALK, pSTAT3, pAKT, pERK) incubate->western apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis data Data Analysis and Interpretation viability->data western->data apoptosis->data

Figure 2. General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is used to assess the effect of this compound on the metabolic activity of crizotinib-resistant cell lines, which is an indicator of cell viability.

Materials:

  • Crizotinib-resistant ALK-positive cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere and resume growth for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • For MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • For MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

  • Crizotinib-resistant ALK-positive cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Table 3: Recommended Primary Antibodies for Western Blot

Target ProteinHost SpeciesRecommended Dilution
Phospho-ALK (Tyr1604)Rabbit1:1000
ALKRabbit1:1000
Phospho-STAT3 (Tyr705)Rabbit1:1000
STAT3Rabbit1:1000
Phospho-AKT (Ser473)Rabbit1:1000
AKTRabbit1:1000
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Rabbit1:2000
p44/42 MAPK (Erk1/2)Rabbit1:1000
β-Actin or GAPDHMouse/Rabbit1:5000

Specific antibody clones and catalog numbers should be validated from recent publications or manufacturer's recommendations.

Apoptosis Assay (Annexin V Staining)

This protocol is used to quantify the induction of apoptosis by this compound in crizotinib-resistant cells.

Materials:

  • Crizotinib-resistant ALK-positive cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5, 1.5, 2.5 µM) or vehicle control for 48 hours.

  • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with ice-cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

This compound represents a promising therapeutic agent for overcoming crizotinib resistance in ALK-driven malignancies. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Careful execution of these experiments will contribute to a better understanding of its potential clinical utility.

References

ASP3026: Application Notes and Protocols for In Vivo Tumor Regression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP3026 is a potent and selective, orally available small-molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3] Dysregulation of the ALK receptor tyrosine kinase, through mechanisms such as gene rearrangements, fusions (e.g., EML4-ALK, NPM-ALK), and point mutations, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][4] this compound has demonstrated significant anti-tumor activity, inducing tumor regression and prolonging survival in preclinical in vivo models. Notably, it has shown efficacy against tumors harboring mutations that confer resistance to first-generation ALK inhibitors like crizotinib. These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in in vivo tumor regression studies.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its phosphorylation and downstream signaling. This blockade disrupts key cellular pathways involved in cell growth, proliferation, and survival, including the STAT3, AKT, and ERK pathways. The inhibition of these pathways ultimately leads to apoptosis and tumor regression in ALK-dependent cancer cells.

cluster_downstream Downstream Signaling This compound This compound ALK ALK Fusion Protein (e.g., EML4-ALK, NPM-ALK) This compound->ALK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces pALK Phosphorylated ALK ALK->pALK Autophosphorylation STAT3 STAT3 pALK->STAT3 AKT AKT pALK->AKT ERK ERK pALK->ERK pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pAKT p-AKT AKT->pAKT Phosphorylation pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pAKT->Proliferation pERK->Proliferation cluster_prep Preparation cluster_implant Tumor Implantation cluster_treat Treatment & Monitoring cluster_analysis Analysis CellCulture 1. NCI-H2228 Cell Culture Harvest 2. Cell Harvesting & Counting CellCulture->Harvest Resuspend 3. Resuspend Cells in Matrigel/PBS Harvest->Resuspend Implantation 4. Subcutaneous Injection into Nude Mice Resuspend->Implantation TumorGrowth 5. Monitor Tumor Growth Implantation->TumorGrowth Randomization 6. Randomize Mice TumorGrowth->Randomization Treatment 7. Oral Administration of this compound Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Euthanasia & Tumor Excision Monitoring->Endpoint Analysis 10. Data Analysis Endpoint->Analysis

References

Troubleshooting & Optimization

ASP3026 solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of ASP3026 in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

A1: this compound is known to have low solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging. Here are the recommended steps to troubleshoot this issue:

  • Use an organic co-solvent: this compound is soluble in organic solvents such as DMSO and DMF.[1] It is recommended to first prepare a concentrated stock solution in 100% DMSO.

  • Stepwise Dilution: For your final working solution, perform a stepwise dilution of the DMSO stock into your aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing to avoid precipitation.

  • Consider a different vehicle for in vivo studies: For animal studies, this compound has been successfully suspended in 0.5% methylcellulose.[2]

Q2: What are the recommended solvents and concentrations for preparing this compound stock solutions?

A2: Based on available data, the following solvents are recommended for preparing stock solutions.

SolventReported SolubilityReference
DMSO≥ 14 mg/mL (24.1 mM)[3]
DMSO2 mg/mL[1]
DMF2 mg/mL
Ethanol0.5 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce the solubility of this compound.

Q3: My this compound precipitated out of solution after dilution into my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. Here are some strategies to prevent this:

  • Lower the final concentration: The final concentration of this compound in your experiment might be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration if your experimental design allows.

  • Increase the percentage of co-solvent: A slightly higher percentage of DMSO in the final working solution might be necessary to maintain solubility. However, be mindful of the potential for solvent toxicity in your cell-based assays. It is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments.

  • Use a formulation with surfactants: For in vivo preparations, a formulation containing PEG300 and Tween-80 has been described to achieve a clear solution of at least 2 mg/mL. While not a standard cell culture practice, for specific in vitro assays, exploring the use of biocompatible surfactants might be an option, but this would require careful validation.

Q4: How should I prepare this compound for in vivo animal studies?

A4: For oral administration in animal models, two main approaches have been documented:

  • Suspension in Methylcellulose: this compound can be suspended in 0.5% methylcellulose for in vivo experiments.

  • Homogeneous Suspension in CMC-Na: A homogeneous suspension can be prepared by mixing this compound in a carboxymethyl cellulose sodium (CMC-Na) solution to a final concentration of ≥5 mg/mL.

  • Solubilization with co-solvents and surfactants: A clear solution for administration can be prepared by first dissolving this compound in DMSO, then mixing with PEG300 and Tween-80, and finally diluting with saline.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments

This protocol is based on the methodology described by George et al. (2014).

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Deionized water (H₂O)

    • Hydrochloric acid (HCl)

  • Procedure for Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Prepare a 1:1 mixture of DMSO and a solution of H₂O with HCl. The exact concentration of HCl should be determined based on the desired final pH, but a starting point could be 0.1N HCl.

    • Dissolve the this compound powder in the DMSO/H₂O/HCl mixture to create a concentrated stock solution.

  • Procedure for Working Solution:

    • Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Ensure thorough mixing during dilution to prevent precipitation.

    • Include a vehicle control in your experiment with the same final concentration of the DMSO/H₂O/HCl mixture.

Protocol 2: Preparation of this compound for In Vivo Oral Administration

This protocol is adapted from information provided by MedchemExpress.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline solution (0.9% NaCl)

  • Procedure for a 1 mL Working Solution (≥ 2 mg/mL):

    • Prepare a 20 mg/mL stock solution of this compound in DMSO.

    • In a sterile tube, add 100 µL of the 20 mg/mL this compound DMSO stock to 400 µL of PEG300. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until uniform.

    • Add 450 µL of saline to the tube to bring the total volume to 1 mL. Mix thoroughly to obtain a clear solution.

Visualizations

ASP3026_Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Dissolving this compound issue Issue: Poor Solubility or Precipitation in Aqueous Solution start->issue check_solvent Using an organic co-solvent (e.g., DMSO)? issue->check_solvent invivo_prep For in vivo studies, consider alternative formulations: - 0.5% Methylcellulose - CMC-Na suspension - PEG300/Tween-80 issue->invivo_prep use_dmso Prepare a concentrated stock solution in 100% DMSO. check_solvent->use_dmso No stepwise_dilution Perform stepwise dilution into aqueous buffer with vigorous mixing. check_solvent->stepwise_dilution Yes use_dmso->stepwise_dilution observe_precipitation Precipitation still observed? stepwise_dilution->observe_precipitation lower_conc Lower the final concentration of this compound. observe_precipitation->lower_conc Yes end Solution Achieved observe_precipitation->end No lower_conc->observe_precipitation

Caption: A workflow diagram for troubleshooting this compound solubility.

ASP3026_Signaling_Pathway Simplified this compound Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects This compound This compound ALK ALK This compound->ALK Inhibits IGF1R IGF-1R This compound->IGF1R Inhibits Phosphorylation Apoptosis Induction of Apoptosis (Caspase 3 & PARP cleavage) This compound->Apoptosis STAT3 STAT3 ALK->STAT3 Phosphorylates AKT AKT ALK->AKT Phosphorylates JNK JNK ALK->JNK Phosphorylates Proliferation Decreased Cell Viability, Proliferation, and Colony Formation STAT3->Proliferation AKT->Proliferation JNK->Proliferation

Caption: this compound inhibits ALK and downstream signaling pathways.

References

Technical Support Center: ASP3026 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ASP3026 in in vivo studies. The information is tailored for scientists and drug development professionals to optimize their experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, second-generation small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with potential antineoplastic activity.[1] Its primary mechanism of action is to bind to and inhibit the ALK tyrosine kinase, including its fusion proteins and point mutation variants.[1] This inhibition disrupts ALK-mediated signaling pathways, leading to the suppression of cell growth in tumors where ALK is aberrantly expressed.[1]

Q2: What are the key downstream signaling pathways affected by this compound?

A2: this compound has been shown to inhibit the phosphorylation of several key proteins downstream of ALK. These include Insulin-like Growth Factor 1 Receptor (IGF-1R), Signal Transducer and Activator of Transcription 3 (STAT3), Protein Kinase B (AKT), and c-Jun N-terminal Kinase (JNK).[2] By blocking these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells.[2]

Q3: What is a recommended starting dose for in vivo efficacy studies in mice?

A3: Based on preclinical studies, effective oral doses of this compound in mouse xenograft models have ranged from 10 mg/kg to 100 mg/kg, administered once or twice daily. A dose of 30 mg/kg administered orally once daily has been shown to inhibit the growth of NPM-ALK+ anaplastic large-cell lymphoma tumors in mice. Dose-dependent anti-tumor effects have been observed, with strong tumor regression at 10, 30, and 100 mg/kg twice daily in an NCI-H2228 xenograft model. It is crucial to perform a dose-response study to determine the optimal dose for your specific tumor model and experimental setup.

Q4: How should this compound be formulated for oral administration in mice?

A4: For oral gavage in mice, this compound can be prepared as a suspension. One suggested vehicle is corn oil. It is essential to ensure the formulation is homogenous and stable for consistent dosing.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Lack of Tumor Regression or Efficacy Suboptimal Dosage or Dosing Schedule- Conduct a dose-escalation study to identify the Maximum Tolerated Dose (MTD) and optimal efficacious dose for your specific model. - Evaluate different dosing schedules (e.g., once daily vs. twice daily).
Poor Drug Bioavailability- Verify the formulation for proper suspension and stability. - Consider alternative vehicles if absorption is a concern. - Perform pharmacokinetic (PK) studies to determine plasma and tumor concentrations of this compound.
Tumor Model Resistance- Confirm the expression and activation of ALK in your tumor model. - Investigate potential mechanisms of resistance, such as activation of bypass signaling pathways (e.g., EGFR, MET).
Observed Toxicity or Adverse Events Dose is too high- Reduce the dose or modify the dosing schedule. - Monitor animals closely for clinical signs of toxicity (see Preclinical Safety and Tolerability section below).
Formulation/Vehicle Toxicity- Administer the vehicle alone to a control group to assess its tolerability.
Variability in Experimental Results Inconsistent Dosing Technique- Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate administration.
Tumor Heterogeneity- Use tumor cell lines with stable and homogenous ALK expression. - Increase the number of animals per group to account for biological variability.

Data Presentation

In Vitro Potency of this compound
Cell Line ALK Status IC50 (µM)
SU-DHL-1NPM-ALK+0.4
SUP-M2NPM-ALK+0.75
SR-786NPM-ALK+1.0
Karpas 299NPM-ALK+2.5
DELNPM-ALK+> 3.0
NCI-H2228EML4-ALK0.0648

Data compiled from

Preclinical In Vivo Efficacy of this compound
Tumor Model Dose and Schedule Route of Administration Observed Effect
NPM-ALK+ ALCL Xenograft30 mg/kg, once dailyOralInhibition of tumor growth
NCI-H2228 Xenograft10, 30, 100 mg/kg, twice dailyOralDose-dependent tumor regression
NCI-H2228 Xenograft10 mg/kg, once daily (in combination with paclitaxel)OralEnhanced antitumor activity

Data compiled from

Preclinical Pharmacokinetics and Safety

Detailed preclinical pharmacokinetic parameters (Cmax, AUC, half-life) and a comprehensive preclinical toxicity profile for this compound are not extensively available in the public domain. However, studies have indicated that this compound has a promising safety and pharmacokinetic profile. In a first-in-human study, the maximum tolerated dose (MTD) was determined to be 525 mg daily, with dose-limiting toxicities including Grade 3 rash and elevated transaminases observed at 800 mg. The most common treatment-related adverse events in humans were nausea, fatigue, and vomiting.

When conducting preclinical toxicology studies, it is recommended to monitor for general signs of distress in animals, including:

  • Changes in body weight and food/water consumption

  • Alterations in activity levels and behavior

  • Gastrointestinal issues (e.g., diarrhea)

  • Skin and fur abnormalities

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Cell Culture and Implantation: Culture ALK-positive cancer cells (e.g., NCI-H2228) under standard conditions. Implant a specified number of cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., corn oil) at the desired concentrations. Ensure the formulation is homogenized before each administration.

  • Dosing: Administer this compound or vehicle control orally via gavage at the predetermined dose and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any clinical signs of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a specified endpoint, or for a predetermined duration. Euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics).

Protocol 2: Western Blotting for Phosphorylated ALK and Downstream Targets
  • Sample Preparation: Lyse tumor tissue or cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated ALK, total ALK, phosphorylated STAT3, total STAT3, etc., overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg Grb2_Sos Grb2/Sos ALK->Grb2_Sos PI3K PI3K ALK->PI3K JAK JAK ALK->JAK This compound This compound This compound->ALK Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt STAT3 STAT3 JAK->STAT3 MEK MEK Ras->MEK mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3->Transcription ERK ERK MEK->ERK ERK->Transcription mTOR->Transcription

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Tumor Cell Implantation (ALK-positive cell line) B 2. Tumor Growth Monitoring A->B C 3. Randomization into Groups B->C D 4. Treatment Administration (this compound or Vehicle) C->D E 5. In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) D->E F 6. Study Endpoint Reached E->F G 7. Tissue Collection and Analysis (Pharmacodynamics, etc.) F->G

Caption: General experimental workflow for an in vivo xenograft efficacy study.

Troubleshooting_Logic Start In Vivo Experiment with this compound Outcome Desired Efficacy? Start->Outcome Success Experiment Successful Outcome->Success Yes Troubleshoot Troubleshoot Outcome->Troubleshoot No CheckDose Review Dose and Schedule Troubleshoot->CheckDose CheckFormulation Verify Formulation and Bioavailability Troubleshoot->CheckFormulation CheckModel Assess Tumor Model Resistance Troubleshoot->CheckModel

Caption: A logical flowchart for troubleshooting unexpected in vivo results.

References

ASP3026 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the potential off-target effects of ASP3026, a selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The following resources are designed to help you anticipate, identify, and troubleshoot issues related to off-target activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target kinases of this compound?

A1: Besides its high affinity for ALK, this compound has been shown to inhibit other kinases, most notably ROS1 and ACK1 (also known as TNK2), with high potency.[1] A kinase selectivity screen against 86 tyrosine kinases revealed that at a concentration of 1,000 nmol/L, this compound inhibited 11 of these kinases by more than 50%.[1]

Q2: How does the kinase selectivity of this compound compare to crizotinib?

A2: The kinase selectivity profile of this compound is distinct from that of crizotinib.[1] this compound shows greater selectivity for FRK, YES, ACK, TNK1, and EGFR (L858R).[1] In contrast, crizotinib has higher selectivity for MET, RON, LCK, JAK2, MUSK, TRKs, TYRO3, AXL, MER, and EPHs.[1]

Q3: What are the potential downstream signaling pathways affected by this compound's off-target activity?

A3: Off-target kinase inhibition by this compound can lead to the modulation of various signaling pathways. For instance, inhibition of ROS1 can affect pathways similar to those downstream of ALK. Additionally, this compound has been observed to suppress the phosphorylation of AKT, ERK, and STAT3, which are downstream effectors of multiple receptor tyrosine kinases. It has also been reported to inhibit the phosphorylation of IGF-1R and JNK.

Q4: What are the common adverse events observed in clinical trials of this compound that might be related to off-target effects?

A4: In a phase 1 clinical trial (NCT01401504), the most frequently reported treatment-related adverse events were nausea, fatigue, and vomiting. Dose-limiting toxicities observed at higher doses included grade 3 rash and elevated transaminase concentrations (ALT/AST). These clinical observations may be indicative of off-target effects.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype or toxicity not consistent with ALK inhibition.
  • Possible Cause: Off-target inhibition of other kinases such as ROS1, ACK1, or others in the panel of 11 kinases inhibited at 1 µM.

  • Troubleshooting Steps:

    • Confirm On-Target ALK Inhibition: Perform a Western blot to verify the reduced phosphorylation of ALK and its immediate downstream effectors (e.g., STAT3, AKT, ERK) in your cellular model.

    • Evaluate Off-Target Kinase Activity: If possible, assess the activity of known off-target kinases like ROS1 and ACK1 in your experimental system.

    • Dose-Response Analysis: Conduct a dose-response experiment. Off-target effects may only become apparent at higher concentrations of this compound.

    • Literature Review: Cross-reference your observed phenotype with the known functions of ROS1, ACK1, and other potential off-target kinases.

Issue 2: Discrepancies in experimental results compared to published data for this compound.
  • Possible Cause: Differences in experimental conditions, cell line genetics, or assay methodology.

  • Troubleshooting Steps:

    • Verify Cell Line Identity: Confirm the identity and purity of your cell line through short tandem repeat (STR) profiling.

    • Review Experimental Protocols: Carefully compare your protocols for cell culture, drug treatment, and endpoint analysis with the detailed methodologies provided in the "Experimental Protocols" section below.

    • Assay Controls: Ensure you have included appropriate positive and negative controls in your experiments. For example, use a cell line that does not express ALK to assess non-specific effects.

Data Presentation

Table 1: Quantitative Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nmol/L)Reference
ALK3.5
ACK1 (TNK2)5.8
ROS18.9

Table 2: Qualitative Kinase Selectivity Comparison of this compound and Crizotinib

KinaseHigher Selectivity by this compoundHigher Selectivity by CrizotinibReference
FRK
YES
ACK
TNK1
EGFR (L858R)
MET
RON
LCK
JAK2
MUSK
TRKs
TYRO3
AXL
MER
EPHs

Table 3: Common Treatment-Related Adverse Events from Phase 1 Clinical Trial (NCT01401504)

Adverse EventFrequencyReference
Nausea38%
Fatigue35%
Vomiting35%
Grade 3 Rash (Dose-Limiting)Observed at 800 mg
Grade 3 Elevated Transaminases (Dose-Limiting)Observed at 800 mg

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound against a specific kinase.

  • Methodology: This protocol is based on the methods described by Mori et al., 2014.

    • Assay Format: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an off-chip mobility shift assay can be used.

    • Reagents:

      • Recombinant human kinase (e.g., ALK, ROS1, ACK1).

      • Specific peptide substrate for the kinase.

      • ATP at a concentration approximately equal to the Km for each kinase.

      • This compound serially diluted in DMSO.

      • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

      • Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin for TR-FRET).

    • Procedure:

      • Add assay buffer, kinase, and peptide substrate to a 384-well plate.

      • Add serial dilutions of this compound or DMSO (vehicle control).

      • Initiate the kinase reaction by adding ATP.

      • Incubate at room temperature for a specified time (e.g., 60 minutes).

      • Stop the reaction by adding EDTA.

      • Add detection reagents and incubate to allow for signal development.

      • Read the plate on a suitable plate reader.

      • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay
  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology: This protocol is based on the methods described for the NCI-H2228 cell line.

    • Cell Line: NCI-H2228 (human non-small cell lung cancer cell line expressing EML4-ALK).

    • Reagents:

      • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

      • This compound serially diluted in DMSO.

      • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Procedure:

      • Seed NCI-H2228 cells in a 96-well plate at a predetermined optimal density.

      • Allow cells to adhere overnight.

      • Treat cells with serial dilutions of this compound or DMSO (vehicle control).

      • Incubate for a specified period (e.g., 72 hours).

      • Equilibrate the plate to room temperature.

      • Add the cell viability reagent according to the manufacturer's instructions.

      • Measure luminescence using a plate reader.

      • Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value.

Mandatory Visualizations

Signaling_Pathway_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ALK ALK STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK ALK->ERK ROS1 ROS1 ROS1->STAT3 ROS1->AKT ROS1->ERK JNK JNK ROS1->JNK Other_RTKs Other RTKs Other_RTKs->STAT3 Other_RTKs->AKT Other_RTKs->ERK Other_RTKs->JNK This compound This compound This compound->ALK Inhibits This compound->ROS1 Inhibits This compound->Other_RTKs Inhibits (potential) Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival ERK->Proliferation JNK->Survival (context-dependent) Troubleshooting_Workflow Start Unexpected Phenotype Observed Confirm_On_Target Confirm ALK Inhibition (p-ALK Western Blot) Start->Confirm_On_Target On_Target_Yes ALK Inhibited? Confirm_On_Target->On_Target_Yes On_Target_No Troubleshoot Primary Experiment (Reagents, etc.) On_Target_Yes->On_Target_No No Evaluate_Off_Target Evaluate Off-Target Kinase Activity (e.g., p-ROS1) On_Target_Yes->Evaluate_Off_Target Yes Dose_Response Perform Dose-Response Curve Analysis Evaluate_Off_Target->Dose_Response Literature_Review Review Literature for Off-Target Kinase Functions Dose_Response->Literature_Review Conclusion Hypothesis on Off-Target Effect Literature_Review->Conclusion

References

Technical Support Center: ASP3026 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding mechanisms of resistance to ASP3026, a selective anaplastic lymphoma kinase (ALK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available, small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[1][2] It functions by binding to and inhibiting ALK, its fusion proteins (like NPM-ALK), and certain ALK point mutation variants.[1] This inhibition disrupts ALK-mediated signaling pathways, leading to decreased cell growth and the induction of apoptosis in tumor cells that are dependent on ALK signaling.[1][2] this compound has shown efficacy against non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) models.

Q2: Our lab has developed resistance to this compound in our ALK-positive cancer cell lines. What are the known mechanisms of acquired resistance?

A2: The primary mechanism of acquired resistance to this compound involves the emergence of secondary mutations within the ALK kinase domain. These mutations can interfere with the binding of this compound to the ALK protein, thereby reducing the drug's inhibitory effect. A study involving in vitro generation of this compound-resistant anaplastic large-cell lymphoma (ALCL) cell lines identified several novel single and double mutations in the NPM-ALK kinase domain that confer resistance.

Q3: Which specific ALK mutations have been reported to confer resistance to this compound?

A3: Research has identified several mutations in the NPM-ALK kinase domain that lead to this compound resistance. These include the single mutations G1128A, I1171N, F1174V, G1202R, and S1206C, as well as the double mutation L1198F/C1156Y. The G1202R mutation, located in the solvent front region, and the I1171N mutation have been shown to confer a high level of resistance.

Q4: We are observing resistance, but sequencing of the ALK kinase domain has not revealed any mutations. What other mechanisms could be at play?

A4: While secondary mutations in the ALK kinase domain are a common cause of resistance to ALK inhibitors, other mechanisms can also contribute to resistance. These can include:

  • ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the ALK protein, potentially overwhelming the inhibitory capacity of this compound.

  • Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating alternative signaling pathways to bypass their dependency on ALK signaling. Pathways that have been implicated in resistance to ALK inhibitors in general include the EGFR, PI3K/AKT/mTOR, and MAPK pathways.

Troubleshooting Guides

Issue: Decreased sensitivity to this compound in a previously sensitive cell line.

Possible Cause Troubleshooting Steps
Emergence of ALK Kinase Domain Mutations 1. Sequence the ALK kinase domain: Perform Sanger or next-generation sequencing on the resistant cell population to identify potential mutations. Compare the sequence to the parental, sensitive cell line. 2. Test alternative ALK inhibitors: Some mutations that confer resistance to this compound may still be sensitive to other second or third-generation ALK inhibitors. For example, the novel compound PF-06463922 has shown activity against this compound-resistant mutants.
ALK Gene Amplification 1. Assess ALK gene copy number: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the ALK fusion gene is amplified in the resistant cells compared to the parental cells.
Activation of Bypass Pathways 1. Perform phosphoproteomic analysis: Use techniques like phospho-RTK arrays or mass spectrometry to identify upregulated signaling pathways in the resistant cells. 2. Test combination therapies: If a bypass pathway is identified (e.g., EGFR activation), test the combination of this compound with an inhibitor of that pathway.

Quantitative Data

The following table summarizes the relative resistance of various NPM-ALK mutants to this compound, as determined in a Ba/F3 cell model. The Relative Resistance (RR) index is the IC50 fold increase compared to cells carrying wild-type (WT) NPM-ALK. A higher RR value indicates greater resistance.

NPM-ALK Mutant Relative Resistance (RR) to this compound
G1128A12
I1171N40
F1174V2.4
L1198F/C1156Y14
G1202R24
S1206C12

Data sourced from Mologni et al., Oncotarget, 2015.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating acquired resistance to this compound in ALK-positive cancer cell lines in vitro.

  • Cell Culture: Culture the parental ALK-positive cell line (e.g., Karpas-299, an ALCL cell line) in standard growth medium.

  • Dose Escalation: Begin by treating the cells with a low concentration of this compound (e.g., close to the IC50 value).

  • Stepwise Increase: Once the cells resume normal growth, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each new concentration.

  • Selection of Resistant Clones: Continue this process over several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., 1 µM).

  • Characterization: Isolate and expand the resistant cell population. Confirm the level of resistance using cell viability assays and compare the IC50 value to the parental cell line.

  • Mechanism Investigation: Proceed with molecular analyses, such as ALK kinase domain sequencing, to identify the mechanism of resistance.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for assessing the inhibitory effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells (e.g., Ba/F3 cells expressing different NPM-ALK mutants) into 96-well plates at an appropriate density.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTS Reagent: Add a tetrazolium compound (MTS) reagent to each well.

  • Incubation: Incubate for 1-4 hours, allowing viable cells to convert MTS into formazan.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->ALK Inhibits

Caption: Simplified ALK signaling pathways and the inhibitory action of this compound.

Resistance_Workflow start Start with This compound-Sensitive ALK+ Cell Line culture Continuous Culture with Stepwise Increase in This compound Concentration start->culture resistant_population Establishment of This compound-Resistant Cell Population culture->resistant_population characterization Confirm Resistance (e.g., Viability Assay, IC50) resistant_population->characterization sequencing Sequence ALK Kinase Domain characterization->sequencing analysis Analyze for Mutations sequencing->analysis other_mechanisms Investigate Other Mechanisms (Gene Amplification, Bypass Pathways) analysis->other_mechanisms No Mutations Found

Caption: Experimental workflow for generating and analyzing this compound-resistant cell lines.

References

Technical Support Center: Identifying ASP3026 Secondary Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASP3026 (also known as gilteritinib). Our goal is to offer practical guidance for identifying secondary resistance mutations that may arise during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also known as gilteritinib, is a potent, orally available small-molecule inhibitor that primarily targets FMS-like tyrosine kinase 3 (FLT3) and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases.[1][2] It is classified as a type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase.[3] Due to its dual activity, it has been investigated in the context of both Acute Myeloid Leukemia (AML) with FLT3 mutations and various cancers driven by ALK alterations, such as Non-Small Cell Lung Cancer (NSCLC).[3][4]

Q2: What are the known mechanisms of secondary resistance to this compound?

Secondary resistance to this compound can be broadly categorized into two main types:

  • On-target resistance: This involves the acquisition of new mutations within the drug's primary targets, FLT3 or ALK, which interfere with drug binding or efficacy.

  • Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for FLT3 or ALK signaling, allowing cancer cells to survive and proliferate despite the presence of the inhibitor.

Q3: Which specific secondary mutations in FLT3 have been identified to confer resistance to this compound (gilteritinib)?

Several on-target mutations in the FLT3 kinase domain have been reported to confer resistance to gilteritinib, including:

  • F691L: This is a "gatekeeper" mutation that has been shown to confer universal resistance to many currently available FLT3 inhibitors.

  • D835Y: While gilteritinib is generally active against many D835 mutations that confer resistance to type II FLT3 inhibitors, the emergence of this mutation can still contribute to reduced sensitivity.

  • N701K: This is a novel mutation identified in proximity to the gatekeeper residue that can disrupt gilteritinib binding.

Q4: What are the known off-target mechanisms of resistance to this compound (gilteritinib)?

The most common off-target resistance mechanism involves the activation of the RAS/MAPK signaling pathway . Mutations in genes such as NRAS and KRAS can lead to constitutive activation of this pathway, rendering the cells less dependent on FLT3 signaling for their survival and proliferation. Other pathways that have been implicated in resistance to FLT3 inhibitors in general include the JAK/STAT and PI3K/AKT pathways.

Q5: What secondary mutations in ALK have been identified to confer resistance to this compound?

For its activity as an ALK inhibitor, several point mutations in the ALK kinase domain have been shown to confer resistance to this compound. These include:

  • G1128S

  • C1156F

  • I1171N/T

  • F1174I

  • N1178H

  • E1210K

  • A double mutation: C1156F/D1203N

This compound has been shown to be effective against the crizotinib-resistant L1196M "gatekeeper" mutation in ALK.

Troubleshooting Guides

Problem: Unexpected loss of this compound efficacy in cell-based or in vivo models.

This guide will walk you through the steps to investigate potential secondary resistance mutations.

Experimental Workflow for Investigating this compound Resistance

G cluster_mutation Mutation Detection cluster_signaling Signaling Pathway Analysis start Loss of this compound Efficacy Observed step1 Isolate Genomic DNA and RNA from Resistant Cells/Tumor Tissue start->step1 step2 Mutation Analysis of FLT3 and ALK Genes step1->step2 step3 Analyze Downstream Signaling Pathways step1->step3 step4 Determine IC50 of this compound in Resistant vs. Parental Cells step1->step4 pcr PCR and Sanger Sequencing (for known hotspots) step2->pcr Targeted approach ngs Next-Generation Sequencing (NGS) (for comprehensive analysis) step2->ngs Unbiased approach western Western Blot for p-ERK, p-AKT, p-STAT5 step3->western step5 Interpret Results and Formulate Hypothesis step4->step5 pcr->step5 ngs->step5 western->step5

Caption: Workflow for identifying this compound resistance mechanisms.

Step 1: Sample Collection and Nucleic Acid Isolation

  • Action: Collect samples from both the resistant cell line or tumor and the corresponding parental (sensitive) line or baseline tumor sample.

  • Protocol: Isolate high-quality genomic DNA and total RNA from these samples. Standard commercial kits for DNA and RNA extraction are recommended.

Step 2: Genetic Analysis of FLT3 and ALK

  • Objective: To identify on-target mutations.

  • Methods:

    • PCR and Sanger Sequencing: This is a targeted approach suitable for screening for known hotspot mutations in the FLT3 and ALK kinase domains.

    • Next-Generation Sequencing (NGS): This provides a comprehensive and unbiased approach to identify both known and novel mutations across the entire coding sequence of FLT3 and ALK, as well as other cancer-related genes that might be involved in off-target resistance.

Step 3: Analysis of Downstream Signaling Pathways

  • Objective: To investigate off-target resistance mechanisms.

  • Method:

    • Western Blotting: Analyze the phosphorylation status of key downstream signaling molecules such as ERK (for the MAPK pathway), AKT (for the PI3K/AKT pathway), and STAT5 (for the JAK/STAT pathway). A sustained or increased phosphorylation of these proteins in the presence of this compound in resistant cells compared to sensitive cells suggests the activation of bypass signaling pathways.

Step 4: In Vitro Drug Sensitivity Testing

  • Objective: To quantify the level of resistance.

  • Method:

    • IC50 Determination: Perform a cell viability or proliferation assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in both the resistant and parental cell lines. A significant increase in the IC50 value for the resistant cells confirms the resistant phenotype.

Step 5: Data Interpretation

  • Scenario 1: On-target mutation identified. If a mutation is found in FLT3 or ALK in the resistant sample, this is a likely cause of resistance.

  • Scenario 2: No on-target mutation, but signaling pathway activation observed. If there are no mutations in the primary targets, but there is evidence of bypass pathway activation (e.g., increased p-ERK), this points to an off-target mechanism of resistance. Further investigation, such as sequencing of genes in the activated pathway (e.g., NRAS, KRAS), may be warranted.

  • Scenario 3: Both on-target mutation and signaling pathway activation are present. It is possible for multiple resistance mechanisms to emerge concurrently.

Data Presentation

Table 1: In Vitro Inhibitory Activity (IC50) of this compound (Gilteritinib) against various FLT3 mutations.

FLT3 MutantCell LineIC50 (nM)Reference
FLT3-ITDMV4-110.92
FLT3-ITDMOLM-132.9
FLT3-ITDBa/F31.8
FLT3-D835YBa/F31.6
FLT3-ITD-D835YBa/F32.1
FLT3-ITD-F691LBa/F322
FLT3-ITD-F691IBa/F349
Wild-Type FLT3SEMK25
FLT3-F691LBa/F3Higher IC50

Table 2: In Vitro Inhibitory Activity (IC50) of this compound against wild-type and mutant ALK.

ALK MutantCell LineIC50 (nM)Reference
NPM-ALK WTBa/F32.4
EML4-ALK WTBa/F34.8
C1156YBa/F38.1

Experimental Protocols

Protocol 1: PCR and Sanger Sequencing for FLT3 ITD and TKD Mutations

This protocol provides a general framework. Primer sequences and PCR conditions should be optimized based on available literature and laboratory-specific equipment.

1. DNA Extraction:

  • Extract genomic DNA from patient samples or cell lines using a commercial DNA extraction kit.

2. PCR Amplification:

  • For FLT3-ITD: Use primers flanking the juxtamembrane domain (exons 14 and 15).

  • For FLT3-TKD (D835 mutations): Use primers flanking the D835 codon in exon 20.

  • Reaction Mix (per 25 µL reaction):

    • 12.5 µL 2x PCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 1-5 µL Genomic DNA (50-100 ng)

    • Nuclease-free water to 25 µL

  • PCR Cycling Conditions (example):

    • Initial Denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final Extension: 72°C for 7 minutes

3. Gel Electrophoresis:

  • Run the PCR products on a 2-3% agarose gel to check for amplification and product size. For ITD mutations, a larger band in addition to the wild-type band will be visible.

4. Sanger Sequencing:

  • Purify the PCR products.

  • Send the purified products for Sanger sequencing using the same forward and reverse primers used for PCR.

  • Analyze the sequencing data to identify any mutations.

Protocol 2: Western Blot for MAPK Pathway Activation

1. Cell Lysis:

  • Treat sensitive and resistant cells with this compound for a specified time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Image the blot using a chemiluminescence imaging system.

  • Densitometry analysis can be used to quantify the relative levels of p-ERK to total ERK.

Protocol 3: Cell Viability Assay for IC50 Determination

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.

2. Drug Treatment:

  • Prepare a serial dilution of this compound.

  • Treat the cells with a range of drug concentrations for 72 hours. Include a vehicle control (e.g., DMSO).

3. Viability Assessment (e.g., using MTT):

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

4. Data Analysis:

  • Normalize the absorbance values to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Signaling Pathway Diagrams

FLT3 Signaling Pathway

FLT3_Signaling FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound (Gilteritinib) This compound->FLT3

Caption: Simplified FLT3 signaling pathways.

ALK Signaling Pathway

ALK_Signaling ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->ALK

References

troubleshooting inconsistent ASP3026 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anaplastic lymphoma kinase (ALK) inhibitor, ASP3026.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally available, small molecule inhibitor of the receptor tyrosine kinase, anaplastic lymphoma kinase (ALK).[1] Its primary mechanism of action is to bind to and inhibit the ALK tyrosine kinase, including its fusion proteins and various point mutations. This inhibition disrupts ALK-mediated signaling pathways, ultimately leading to the suppression of cell growth in tumors that express ALK.[2]

Q2: Which signaling pathways are affected by this compound treatment?

A2: this compound has been shown to decrease the phosphorylation of NPM-ALK at tyrosine residues Y646 and Y664. Consequently, it downregulates the phosphorylation of key downstream signaling proteins, including STAT3, AKT, and JNK.[3] This disruption of signaling leads to the induction of apoptosis, which can be observed by the cleavage of caspase-3 and PARP.[3]

Q3: In which cancer cell lines has this compound shown activity?

A3: this compound has demonstrated anti-proliferative activity in various cancer cell lines that are dependent on ALK signaling. This includes non-small cell lung cancer (NSCLC) cell lines such as NCI-H2228, which expresses the EML4-ALK fusion protein, and anaplastic large-cell lymphoma (ALCL) cell lines like SU-DHL-1, SUP-M2, SR-786, Karpas 299, and DEL.[3]

Q4: Can this compound overcome resistance to other ALK inhibitors like crizotinib?

A4: Yes, this compound has shown efficacy against crizotinib-resistant ALK mutations. For instance, it has demonstrated potent antitumor activity against cells expressing the EML4-ALK L1196M "gatekeeper" mutation, which confers resistance to crizotinib.

Troubleshooting Inconsistent Experimental Results

Inconsistent results when working with this compound can arise from several factors, ranging from experimental technique to the biological system itself. This guide provides a structured approach to troubleshooting common issues.

Issue 1: High Variability in Cell Viability (IC50) Assays

High variability between replicate wells or inconsistent IC50 values across experiments is a frequent challenge.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Cell Line Integrity Cell Line Authentication: Regularly authenticate your cell lines using Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated. Low Passage Number: Use cells with a low passage number for your experiments, as high passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.
Assay Conditions Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to the inhibitor. Edge Effects: Avoid using the outer wells of microplates, which are prone to evaporation. If their use is necessary, ensure proper plate sealing during incubation.
Compound Handling Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation of the compound.
Assay Protocol Incubation Time: Standardize the incubation time with this compound. IC50 values can be time-dependent. Reagent Quality: Use high-quality, fresh reagents for your viability assay (e.g., MTT, resazurin).

Troubleshooting Workflow for Inconsistent IC50 Values:

start Inconsistent IC50 Values check_cells Verify Cell Line (Authentication, Passage #) start->check_cells check_compound Assess Compound (Solubility, Freshness) start->check_compound check_assay Review Assay Protocol (Seeding, Incubation, Reagents) start->check_assay optimize Systematically Optimize One Variable at a Time check_cells->optimize check_compound->optimize check_assay->optimize consistent Consistent IC50 Values optimize->consistent

Caption: Troubleshooting logic for inconsistent IC50 values.

Issue 2: Inconsistent Western Blot Results for ALK Signaling Pathway

Difficulty in detecting consistent changes in the phosphorylation of ALK and its downstream targets (p-ALK, p-STAT3, p-AKT) upon this compound treatment.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sample Preparation Use of Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation. Lysis Buffer Choice: The choice of lysis buffer (e.g., RIPA) can affect the solubilization of proteins. You may need to optimize the buffer for your specific cell line and target proteins. Keep Samples Cold: Perform all lysis and sample handling steps on ice or at 4°C to minimize enzymatic activity.
Western Blot Protocol Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead. Antibody Specificity: Use phospho-specific antibodies that have been validated for western blotting. Loading Controls: Probe for total ALK, STAT3, and AKT on the same membrane after stripping, or on a parallel blot, to confirm that the observed changes are in phosphorylation status and not total protein levels.
Experimental Conditions Time Course: The phosphorylation of signaling proteins can be transient. Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) with this compound to determine the optimal time point for observing maximal inhibition of phosphorylation. Positive and Negative Controls: Include untreated and vehicle-treated controls. A positive control, such as a cell line with known high ALK activity, can also be beneficial.

Experimental Workflow for Western Blot Analysis:

start Seed ALK+ Cells treat Treat with this compound (Dose-response/Time-course) start->treat lyse Lyse Cells with Inhibitor-containing Buffer treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE and Membrane Transfer quantify->sds_page block Block with 5% BSA in TBST sds_page->block primary_ab Incubate with Primary Ab (e.g., p-ALK) block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detect Detect Signal secondary_ab->detect strip_reprobe Strip and Re-probe for Total Protein detect->strip_reprobe analyze Analyze Data strip_reprobe->analyze

Caption: Workflow for Western blotting of ALK signaling.

Quantitative Data

Table 1: In Vitro IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeALK StatusIC50 (µM) at 72h
SU-DHL-1Anaplastic Large-Cell LymphomaNPM-ALK+0.3
SUP-M2Anaplastic Large-Cell LymphomaNPM-ALK+0.75
SR-786Anaplastic Large-Cell LymphomaNPM-ALK+0.75
Karpas 299Anaplastic Large-Cell LymphomaNPM-ALK+2.5
DELAnaplastic Large-Cell LymphomaNPM-ALK+0.5
NCI-H2228Non-Small Cell Lung CancerEML4-ALK+0.0648
Data compiled from MedchemExpress.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is for determining the IC50 of this compound in adherent cancer cell lines.

Materials:

  • ALK-positive cancer cell line (e.g., NCI-H2228)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Western Blot for ALK Signaling Pathway

This protocol outlines the procedure for detecting changes in the phosphorylation of ALK and downstream targets.

Materials:

  • ALK-positive cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ALK) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ALK).

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p_ALK Phosphorylated ALK This compound->p_ALK Inhibits ALK ALK Receptor Tyrosine Kinase ALK->p_ALK Autophosphorylation STAT3 STAT3 p_ALK->STAT3 Activates AKT AKT p_ALK->AKT Activates JNK JNK p_ALK->JNK Activates p_STAT3 p-STAT3 STAT3->p_STAT3 Proliferation Cell Proliferation p_STAT3->Proliferation p_AKT p-AKT AKT->p_AKT Survival Cell Survival p_AKT->Survival p_JNK p-JNK JNK->p_JNK Apoptosis Apoptosis p_JNK->Apoptosis

References

Technical Support Center: ASP3026 Animal Model Toxicity Minimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the anaplastic lymphoma kinase (ALK) inhibitor, ASP3026, in animal models. The information provided is collated from publicly available preclinical and clinical data on this compound and other tyrosine kinase inhibitors (TKIs).

Troubleshooting Guides

This section addresses specific toxicities that may be encountered during in vivo experiments with this compound and offers potential mitigation strategies.

Issue 1: Hepatotoxicity - Elevated Liver Enzymes

Observed Signs:

  • Elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological findings may include hepatocellular necrosis, inflammation, and fatty change.

Potential Causes:

  • On-target ALK inhibition in hepatocytes: While ALK is not typically expressed in healthy adult liver tissue, off-target effects or downstream signaling alterations cannot be ruled out.

  • Off-target kinase inhibition: this compound is known to inhibit other kinases besides ALK, which may contribute to liver injury.[1][2]

  • Metabolite-induced toxicity: The liver is the primary site of metabolism for many drugs, and the formation of reactive metabolites can lead to cellular damage.[3][4]

Mitigation Strategies:

StrategyDescriptionRationale
Dose Reduction If elevated liver enzymes are observed, consider reducing the dose of this compound. A dose de-escalation study may be necessary to find the maximum tolerated dose (MTD) that maintains efficacy with minimal hepatotoxicity.[5]To decrease the systemic exposure to the drug and its metabolites, thereby reducing the burden on the liver.
Intermittent Dosing Instead of daily administration, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off).To allow for a recovery period for the liver to repair any potential damage.
Co-administration of Hepatoprotective Agents Consider the prophylactic or concurrent use of hepatoprotective agents such as N-acetylcysteine (NAC) or silymarin.These agents have antioxidant and anti-inflammatory properties that may counteract drug-induced liver injury.
Therapeutic Drug Monitoring If possible, monitor plasma concentrations of this compound to ensure they are within the therapeutic window and not reaching excessively high levels.To correlate drug exposure with the observed toxicity and guide dose adjustments.
Issue 2: Gastrointestinal Toxicity - Diarrhea, Nausea, and Vomiting

Observed Signs:

  • Weight loss.

  • Loose or unformed stools.

  • Reduced food and water intake.

  • Pica (in rodents).

Potential Causes:

  • Inhibition of kinases in the gastrointestinal tract: TKIs can affect the proliferation and function of intestinal epithelial cells.

  • Alteration of gut microbiota.

  • Direct irritation of the gastrointestinal mucosa.

Mitigation Strategies:

StrategyDescriptionRationale
Supportive Care Provide nutritional support with highly palatable and easily digestible food. Ensure adequate hydration with hydrogels or subcutaneous fluid administration.To counteract weight loss and dehydration, and maintain the overall health of the animal.
Anti-diarrheal Agents Administer loperamide or other anti-diarrheal medications as needed.To manage the clinical signs of diarrhea and prevent excessive fluid loss.
Dose Modification As with hepatotoxicity, dose reduction or intermittent dosing can be effective.To reduce the direct impact of the drug on the gastrointestinal tract.
Formulation Optimization If using a custom formulation, ensure that the vehicle is not contributing to the gastrointestinal upset.Some vehicles can have inherent gastrointestinal irritant properties.
Issue 3: Dermatological Toxicity - Skin Rash

Observed Signs:

  • Erythema (redness).

  • Papulopustular lesions.

  • Pruritus (itching), leading to scratching and self-trauma.

  • Alopecia (hair loss).

Potential Causes:

  • Inhibition of EGFR: Some ALK inhibitors have off-target effects on the epidermal growth factor receptor (EGFR), which is crucial for skin homeostasis.

  • Inflammatory response: The drug may trigger an inflammatory cascade in the skin.

Mitigation Strategies:

StrategyDescriptionRationale
Topical Corticosteroids Apply a low-to-moderate potency topical corticosteroid to the affected areas.To reduce local inflammation and alleviate itching.
Prophylactic Antibiotics In some cases of TKI-induced rash, prophylactic administration of tetracycline antibiotics (e.g., doxycycline, minocycline) has been shown to reduce severity.To prevent secondary bacterial infections and for their anti-inflammatory properties.
Maintain Skin Hydration Use emollients to keep the skin well-hydrated.To improve the skin barrier function and reduce irritation.
Environmental Enrichment Provide environmental enrichment to reduce stress and anxiety, which can exacerbate scratching.To minimize self-inflicted trauma to the skin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. It acts as an ATP-competitive inhibitor, blocking the phosphorylation of ALK and its downstream signaling pathways, which are crucial for the proliferation and survival of ALK-driven tumor cells. This compound has also been shown to inhibit other kinases, such as ROS1 and ACK.

Q2: What are the known toxicities of this compound from clinical trials?

A2: Clinical trials with this compound have reported several treatment-related adverse events. The most common include:

  • Hepatotoxicity: Grade 3 elevations in ALT and AST were observed as dose-limiting toxicities at higher doses.

  • Gastrointestinal Toxicity: Nausea and vomiting are frequently reported.

  • Dermatological Toxicity: Grade 3 rash has been noted as a dose-limiting toxicity.

  • Other: Fatigue and decreased appetite have also been observed.

Q3: Is there a known LD50 for this compound in common animal models?

A3: Publicly available literature does not provide specific LD50 (lethal dose, 50%) values for this compound in animal models. Preclinical studies in xenograft mouse models have suggested a wide therapeutic margin, with the drug being well-tolerated at effective doses.

Q4: How should I determine the starting dose for my in vivo experiments?

A4: The starting dose for your experiments should be based on a thorough review of the available literature for this compound and similar ALK inhibitors. If efficacy is the primary endpoint, you can start with doses that have been shown to be effective in xenograft models (e.g., 10-30 mg/kg in mice). If toxicity is the focus, a dose-range-finding study is recommended to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

Q5: What is the recommended vehicle for oral administration of this compound in animal models?

A5: While the specific vehicle used in all preclinical studies of this compound is not consistently reported, a common vehicle for formulating hydrophobic kinase inhibitors for in vivo studies is a suspension in a solution such as 0.5% methylcellulose or a mixture of DMSO and an aqueous solution. It is crucial to perform a small pilot study to ensure the tolerability of the chosen vehicle.

Data Presentation

Table 1: Summary of Clinically Observed Toxicities of this compound and General Mitigation Approaches

ToxicityClinical ObservationsGeneral Mitigation Strategies in Animal Models
Hepatotoxicity Grade 3 elevated ALT/AST (Dose-Limiting)Dose Reduction, Intermittent Dosing, Hepatoprotective Agents
Gastrointestinal Nausea, VomitingSupportive Care (hydration, nutrition), Anti-emetics/Anti-diarrheals
Dermatological Grade 3 Rash (Dose-Limiting)Topical Corticosteroids, Prophylactic Antibiotics, Skin Hydration
Constitutional Fatigue, Decreased AppetiteSupportive Care, Environmental Enrichment

Experimental Protocols

Protocol 1: General Procedure for a Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to different dose groups (e.g., vehicle control, and escalating doses of this compound). A common starting dose could be based on previously reported effective doses (e.g., 10 mg/kg), with subsequent groups receiving 2x, 4x, and 8x this dose.

  • Drug Administration: Administer this compound orally (gavage) once daily for a predetermined period (e.g., 14 days).

  • Monitoring:

    • Body Weight: Record body weight daily. A loss of >15-20% of initial body weight is a common endpoint.

    • Clinical Signs: Observe the animals at least twice daily for any clinical signs of toxicity, such as changes in posture, activity, fur texture, and signs of pain or distress. Use a standardized scoring system.

    • Food and Water Intake: Monitor daily.

  • Endpoints: The MTD is typically defined as the highest dose that does not cause mortality, a >20% loss in body weight, or severe clinical signs of toxicity.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any target organ toxicities.

Protocol 2: Monitoring and Management of Hepatotoxicity in Mice

  • Baseline Measurement: Prior to the start of the experiment, collect a baseline blood sample via a minimally invasive method (e.g., tail vein) to measure serum ALT and AST levels.

  • On-study Monitoring: Collect blood samples at regular intervals during the study (e.g., weekly) to monitor changes in liver enzymes.

  • Intervention Thresholds: Establish predefined thresholds for intervention. For example, if ALT/AST levels exceed 3-5 times the baseline, consider implementing a mitigation strategy.

  • Mitigation Implementation: If the threshold is reached, initiate the chosen mitigation strategy (e.g., reduce the dose of this compound by 50% or switch to an intermittent dosing schedule).

  • Histopathology: At the end of the study, collect liver tissue for histopathological examination to assess the extent of liver damage and the effectiveness of the mitigation strategy.

Mandatory Visualization

ASP3026_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 Phosphorylates AKT AKT ALK->AKT Phosphorylates JNK JNK ALK->JNK Phosphorylates This compound This compound This compound->ALK Inhibits (ATP-competitive) pSTAT3 pSTAT3 STAT3->pSTAT3 pAKT pAKT AKT->pAKT pJNK pJNK JNK->pJNK Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription pAKT->Transcription Promotes Survival Apoptosis Apoptosis pJNK->Apoptosis Can induce Transcription->Apoptosis Inhibits

Caption: Simplified signaling pathway of this compound-mediated ALK inhibition.

Experimental_Workflow_Toxicity_Mitigation start Start Experiment: Administer this compound to Animal Model monitor Monitor for Clinical Signs of Toxicity (Weight loss, Rash, GI distress) start->monitor assess Assess Severity of Toxicity monitor->assess mild Mild Toxicity (e.g., <10% weight loss, Grade 1 rash) assess->mild No/Mild moderate Moderate to Severe Toxicity (e.g., >15% weight loss, Grade 2+ rash) assess->moderate Moderate/Severe supportive Continue this compound + Supportive Care mild->supportive mitigate Implement Mitigation Strategy: - Dose Reduction - Intermittent Dosing - Co-medication moderate->mitigate endpoint Reach Experimental Endpoint or Humane Endpoint supportive->endpoint reassess Re-assess Toxicity mitigate->reassess continue Continue Experiment with Adjustments reassess->continue Toxicity Resolved/ Reduced reassess->endpoint Toxicity Persists continue->monitor

Caption: Logical workflow for in-vivo toxicity monitoring and mitigation.

References

ASP3026 Stability in Long-Term Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the long-term storage and stability of ASP3026. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound powder should be stored at -20°C in a dry, dark environment.[1][2][3] For short-term storage, such as a few days to weeks, 0-4°C is acceptable.[1] When stored properly, this compound is expected to be stable for at least two to four years.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles, which can accelerate degradation. For long-term storage (up to one year), these aliquots should be kept at -80°C. For shorter periods (up to one month), -20°C is suitable. If you plan to use the solution within a few days to a week, it can be stored at 0-4°C.

Q3: My this compound solution appears to have a lower-than-expected concentration after storage. What could be the cause?

Several factors could contribute to a decrease in the effective concentration of your this compound solution:

  • Degradation: Improper storage, such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles, can lead to the chemical degradation of this compound.

  • Adsorption to plasticware: Highly lipophilic compounds can adsorb to the surface of certain plastics, reducing the concentration in the solution. It is advisable to use low-adhesion polypropylene tubes.

  • Solvent Evaporation: If the container is not sealed properly, the solvent may evaporate over time, leading to an inaccurate concentration.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of this compound, especially if stored in a solvent that is not anhydrous. Using fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce solubility.

Q4: Are there different solid forms of this compound I should be aware of?

Yes, the solid-state chemistry of this compound is complex. Research has identified five different polymorphic forms (A01, A02, A03, A04, and A05) and a hydrate. Polymorph A04 is the most thermodynamically stable form and is the preferred form for the development of solid formulations. The presence of different polymorphs can affect physical properties such as solubility and dissolution rate, which in turn can influence experimental outcomes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Prepare fresh stock solutions from solid powder. Ensure proper storage of both solid and solution forms as per the guidelines.
Presence of a less stable polymorphic form.If possible, verify the polymorphic form of your solid this compound. For critical experiments, consider sourcing this compound with a certificate of analysis specifying the polymorphic form.
Precipitation in stock solution upon thawing Exceeded solubility limit or solvent evaporation.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution.
Discoloration of solid this compound Potential degradation due to exposure to light or oxidation.Do not use the discolored product. Discard and use a fresh batch of this compound that has been stored correctly in a dark, dry environment.
Reduced potency in cell-based assays Degradation of this compound in the cell culture medium.Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing diluted solutions for extended periods.

Data on Storage Stability

The following tables summarize the recommended storage conditions for this compound.

Table 1: Recommended Storage Conditions for Solid this compound

Storage Duration Temperature Additional Conditions Expected Shelf Life
Long-term-20°CDry, dark environment≥ 2-4 years
Short-term0-4°CDry, dark environmentDays to weeks

Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)

Storage Duration Temperature Recommendations
Up to 1 year-80°CAliquot to avoid freeze-thaw cycles
Up to 1 month-20°CAliquot to avoid freeze-thaw cycles
Days to weeks0-4°CFor immediate use

Experimental Protocols

Stability Indicating HPLC Method for this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products. The following is a general protocol that can be adapted for this purpose.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in DMSO and dilute to a known concentration with the mobile phase.

  • Sample Solution: Subject this compound to forced degradation conditions (see below). Dilute the stressed samples to a suitable concentration with the mobile phase.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

4. Data Analysis:

  • Analyze the chromatograms of the stressed samples to identify and separate the degradation peaks from the parent this compound peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Outcome start This compound Solid/Solution stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress control Control Sample (No Stress) start->control hplc Stability-Indicating HPLC Analysis stress->hplc control->hplc peak Peak Purity and Resolution Assessment hplc->peak quant Quantification of This compound and Degradants peak->quant report Stability Profile and Degradation Pathway ID quant->report

Caption: Workflow for assessing the stability of this compound.

Hypothetical Degradation Pathway of this compound

G cluster_degradation Potential Degradation Products This compound This compound hydrolysis Hydrolysis Product (e.g., at triazine ring) This compound->hydrolysis Hydrolysis (H₂O, Acid/Base) oxidation Oxidation Product (e.g., at piperazine ring) This compound->oxidation Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Acquired Resistance to ASP3026 in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming acquired resistance to the ALK inhibitor ASP3026 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally available, selective, and ATP-competitive second-generation small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2][3] Its primary mechanism of action is to bind to and inhibit ALK, ALK fusion proteins, and various ALK point mutations, thereby disrupting ALK-mediated signaling pathways and suppressing the growth of ALK-expressing tumor cells.[1][2] this compound has shown efficacy against the crizotinib-resistant L1196M "gatekeeper" mutation.

Q2: What are the known mechanisms of acquired resistance to this compound in vitro?

The primary mechanism of acquired resistance to this compound is the development of secondary mutations within the ALK kinase domain. These mutations can interfere with the binding of this compound to the ALK protein. Additionally, while less characterized for this compound compared to first-generation inhibitors, the activation of bypass signaling pathways could potentially contribute to resistance.

Q3: Which specific ALK mutations have been reported to confer resistance to this compound?

Several ALK kinase domain mutations have been identified in cell lines made resistant to this compound. These include:

  • G1128S

  • C1156F

  • I1171N/T

  • F1174I

  • N1178H

  • E1210K

  • C1156F/D1203N (double mutation)

The G1202R mutation has also been shown to be highly resistant to this compound.

Q4: How does the resistance profile of this compound compare to other ALK inhibitors?

This compound has a distinct kinase selectivity profile compared to crizotinib. While it is effective against the crizotinib-resistant L1196M mutation, it is susceptible to other mutations that may be sensitive to different ALK inhibitors. For instance, some this compound-resistant mutants may retain sensitivity to third-generation inhibitors like PF-06463922. Cross-resistance profiling against a panel of ALK inhibitors is crucial to identify potential sequential treatment strategies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Cells show reduced sensitivity to this compound over time (increasing IC50). Development of acquired resistance.1. Sequence the ALK kinase domain: Identify potential resistance mutations. 2. Perform a cell viability assay with a panel of second and third-generation ALK inhibitors to check for cross-resistance. 3. Assess ALK phosphorylation: Use Western blotting to confirm if ALK signaling is reactivated in the presence of this compound.
ALK phosphorylation is inhibited, but cells continue to proliferate. Activation of bypass signaling pathways (e.g., EGFR, MET, IGF-1R).1. Perform a phospho-receptor tyrosine kinase (RTK) array to identify activated bypass pathways. 2. Use Western blotting to confirm the activation of specific downstream signaling molecules (e.g., p-EGFR, p-MET, p-AKT, p-ERK). 3. Test combination therapies: Combine this compound with an inhibitor of the identified bypass pathway.
Inconsistent results in cell viability assays. Experimental variability (e.g., cell seeding density, reagent quality, incubation time).1. Optimize cell seeding density to ensure logarithmic growth during the assay. 2. Use a consistent passage number for your cell line. 3. Ensure proper dissolution and storage of this compound. 4. Include appropriate controls (e.g., vehicle-only, untreated cells).
Difficulty generating a stable this compound-resistant cell line. Suboptimal drug concentration or exposure schedule.1. Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the dose as cells recover. 2. Consider a pulsed exposure method (intermittent drug treatment) to mimic clinical dosing schedules.

Data Presentation

Table 1: In Vitro Activity of this compound against various ALK mutations.

ALK Fusion/Mutation Cell Line IC50 (nM) of this compound Relative Resistance (Fold change vs. WT) Reference
NPM-ALK WTBa/F3281.0
NPM-ALK C1156YBa/F3953.4
NPM-ALK L1152RBa/F3>500>17.9
NPM-ALK G1202RBa/F3>500>17.9
EML4-ALK WTBa/F3901.0
EML4-ALK C1156YBa/F3901.0
EML4-ALK L1196MBa/F31952.2
EML4-ALK G1202RBa/F3>1000>11.1
EML4-ALK Variant 3NCI-H222864.8N/A
NPM-ALK WTK299~301.0
This compound-ResistantK299R1~300~10
This compound-ResistantK299R2~1000~33
This compound-ResistantK299R3>1000>33
NPM-ALK WTSUPM2~501.0
This compound-ResistantSUPM2R1~500~10
This compound-ResistantSUPM2R2~800~16
This compound-ResistantSUPM2R3>3000>60

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant cell lines by continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental ALK-positive cancer cell line (e.g., NCI-H2228, Karpas 299, SUP-M2)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Cell culture flasks

  • Cell counting solution (e.g., trypan blue)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Seed the parental cells in a culture flask and treat with this compound at a concentration equal to the IC20 or IC30.

  • Monitor and Subculture: Maintain the cells in the presence of the drug, changing the medium every 3-4 days. Initially, a significant amount of cell death is expected.

  • Dose Escalation: Once the cells recover and reach approximately 80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat Cycles: Continue this process of gradual dose escalation. It may take several months to generate a highly resistant cell line.

  • Characterization: Periodically, test the IC50 of the evolving cell population to monitor the level of resistance. Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), isolate and expand single-cell clones.

  • Cryopreservation: Cryopreserve cells at different stages of resistance development.

Cell Viability (MTS/MTT) Assay

This protocol is for determining the IC50 of this compound.

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

  • Drug Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT solution to each well, incubate for 3-4 hours, then add 100 µL of solubilization solution and incubate overnight.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.

Western Blotting for ALK Phosphorylation

This protocol is for assessing the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-total ALK, anti-p-STAT3, anti-total STAT3, anti-p-AKT, anti-total AKT, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

ALK Signaling Pathway and this compound Inhibition

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription This compound This compound This compound->ALK Inhibits

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow start ALK+ Cell Line generate_resistance Generate Resistant Line (Dose Escalation) start->generate_resistance confirm_resistance Confirm Resistance (IC50 Shift) generate_resistance->confirm_resistance mechanism Investigate Mechanism confirm_resistance->mechanism on_target On-Target (ALK Mutation) mechanism->on_target Yes off_target Off-Target (Bypass Pathway) mechanism->off_target No sequencing ALK Kinase Domain Sequencing on_target->sequencing rtk_array Phospho-RTK Array off_target->rtk_array cross_resistance Cross-Resistance Profiling sequencing->cross_resistance combo_therapy Combination Therapy Testing rtk_array->combo_therapy end Identify Strategy to Overcome Resistance cross_resistance->end combo_therapy->end

Caption: Workflow for identifying and addressing this compound resistance mechanisms.

References

ASP3026 Combination Therapy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving ASP3026 combination therapies aimed at preventing therapeutic resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1] It functions by binding to and inhibiting ALK, including its fusion proteins and various point mutations.[1] This inhibition disrupts ALK-mediated signaling pathways, leading to the suppression of cell growth in tumors where ALK is aberrantly activated.[1][2]

Q2: Which signaling pathways are downstream of ALK and targeted by this compound?

A2: this compound-mediated inhibition of ALK downregulates several key downstream signaling pathways crucial for cancer cell proliferation and survival. These include the STAT3, AKT, and JNK pathways.[2] Inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) in ALK-driven cancer cells.

Q3: What is the rationale for using this compound in combination with other therapies?

A3: The primary rationale for combination therapy is to prevent or overcome resistance to this compound. Cancer cells can develop resistance to single-agent therapies through various mechanisms, including the activation of alternative signaling pathways (bypass tracks) or the acquisition of new mutations in the ALK kinase domain. By co-targeting these alternative pathways with other agents, it is possible to achieve a more durable anti-cancer response.

Q4: With which classes of drugs has this compound (or other ALK inhibitors) been proposed to be combined?

A4: Preclinical and clinical studies have explored combining ALK inhibitors with various other anti-cancer agents, including:

  • Chemotherapy (e.g., Paclitaxel, Pemetrexed): To enhance cytotoxic effects.

  • MEK inhibitors (e.g., Trametinib): To block the MAPK/ERK pathway, a common resistance mechanism.

  • EGFR inhibitors (e.g., Gefitinib): To target EGFR signaling, which can act as a bypass pathway.

Q5: Has this compound shown efficacy against crizotinib-resistant ALK mutations?

A5: Yes, preclinical studies have demonstrated that this compound is effective against ALK mutations that confer resistance to the first-generation ALK inhibitor, crizotinib. This includes the L1196M "gatekeeper" mutation.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during in vitro experiments with this compound combination therapies.

Problem Possible Cause(s) Recommended Solution(s)
High variability in cell viability/cytotoxicity readouts 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Pipetting errors.4. Mycoplasma contamination.1. Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accuracy.2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media.3. Use calibrated pipettes and practice consistent pipetting technique. Consider using automated liquid handlers for high-throughput experiments.4. Regularly test cell cultures for mycoplasma contamination.
Lack of synergistic effect with the combination therapy 1. Suboptimal drug concentrations or ratios.2. Inappropriate timing of drug addition (e.g., sequential vs. simultaneous).3. Cell line may not be dependent on the targeted bypass pathway.4. Drug instability or degradation.1. Perform a dose-response matrix experiment with a wide range of concentrations for both drugs to identify synergistic ratios.2. Test different schedules of administration (e.g., Drug A followed by Drug B, vice versa, or simultaneous).3. Characterize the baseline signaling pathway activity in your cell line (e.g., via Western blot) to confirm the presence of the targetable bypass pathway.4. Prepare fresh drug stocks and dilutions for each experiment. Protect from light and store at the recommended temperature.
Unexpectedly high toxicity in control (vehicle-treated) cells 1. High concentration of the drug solvent (e.g., DMSO).2. Solvent is not evenly distributed in the well.1. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and consistent across all wells.2. Gently mix the plate after adding the vehicle control to ensure even distribution.
Difficulty in reproducing results 1. High passage number of cell lines leading to genetic drift.2. Variation in reagent quality (e.g., serum, media).3. Inconsistent incubation times.1. Use low-passage cells and perform cell line authentication.2. Use the same lot of reagents for a set of experiments whenever possible.3. Ensure precise and consistent incubation times for all experimental conditions.

Quantitative Data Summary

While specific quantitative data for this compound combination therapies are limited in the public domain, the following tables provide an example of how such data can be presented. The data for this compound as a single agent is derived from published literature. The combination data is illustrative and based on the principles of synergy observed with other ALK inhibitors.

Table 1: In Vitro Activity of Single-Agent this compound against NPM-ALK+ ALCL Cell Lines

Cell LineIC50 (µM) at 48h
SU-DHL-10.4
SUP-M20.75
SR-7861.0
Karpas 2992.5

Data from a study on the in vitro effects of this compound on NPM-ALK+ ALCL cells.

Table 2: Illustrative Example of Synergistic Activity of this compound in Combination with a MEK Inhibitor (e.g., Trametinib)

Cell LineThis compound IC50 (nM)MEK Inhibitor IC50 (nM)Combination IC50 (nM) (1:1 ratio)Combination Index (CI)
H3122 (ALK-positive NSCLC)502015< 1 (Synergy)
A549 (ALK-negative NSCLC)>100025>500> 1 (No Synergy)

This table is a hypothetical representation to illustrate how combination data could be presented. The values are not from a specific study on this compound and a MEK inhibitor.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for Drug Combination

This protocol outlines a general method for determining the cytotoxic effects of this compound in combination with another agent using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).

Materials:

  • ALK-positive cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Combination drug (e.g., MEK inhibitor, EGFR inhibitor, or chemotherapy agent)

  • DMSO (or other appropriate solvent)

  • Sterile 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cells in complete culture medium to the desired seeding density (determined empirically for each cell line to ensure exponential growth during the assay).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation and Addition:

    • Prepare stock solutions of this compound and the combination drug in DMSO.

    • Create a dose-response matrix by preparing serial dilutions of both drugs in complete culture medium. It is recommended to test a range of concentrations above and below the known or expected IC50 values.

    • Remove the medium from the wells and add 100 µL of the medium containing the single drugs or their combinations. Include wells with vehicle control (e.g., DMSO at the same final concentration as the drug-treated wells).

    • Incubate the plate for 72 hours (or other desired time point) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Calculate the IC50 values for each drug alone and in combination using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software such as GraphPad Prism.

    • Determine the synergy between the two drugs by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

Signaling Pathway Diagram

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 P STAT3->Transcription This compound This compound This compound->ALK MEK_inhibitor MEK Inhibitor (e.g., Trametinib) MEK_inhibitor->MEK EGFR_inhibitor EGFR Inhibitor (e.g., Gefitinib) EGFR EGFR EGFR_inhibitor->EGFR EGFR->RAS Bypass Activation ALK_mutation ALK Kinase Domain Mutations ALK_mutation->ALK Bypass_activation Bypass Pathway Activation (e.g., EGFR) Bypass_activation->EGFR

Caption: ALK signaling pathway and points of therapeutic intervention.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_assay Data Acquisition cluster_analysis Data Analysis and Interpretation start Start: Select ALK-positive and ALK-negative cell lines cell_culture Cell Culture and Expansion start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells drug_prep Prepare Drug Dilution Matrix (this compound +/- Combination Agent) add_drugs Add Drug Combinations and Controls drug_prep->add_drugs plate_cells->add_drugs incubate Incubate for 72 hours add_drugs->incubate viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay read_plate Read Plate on Luminometer viability_assay->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data calculate_ic50 Calculate IC50 Values normalize_data->calculate_ic50 calculate_synergy Calculate Combination Index (CI) calculate_ic50->calculate_synergy end End: Determine Synergy, Additivity, or Antagonism calculate_synergy->end

Caption: Workflow for in vitro drug combination synergy screening.

References

Validation & Comparative

A Preclinical and Early Clinical Showdown: ASP3026 vs. Crizotinib in ALK-Positive NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the novel anaplastic lymphoma kinase (ALK) inhibitor, ASP3026, and the established first-line therapy, crizotinib, for ALK-positive non-small cell lung cancer (NSCLC). While direct head-to-head clinical trial data is limited due to the discontinuation of this compound's development for strategic reasons, this document synthesizes available preclinical and early clinical findings to provide a valuable comparative perspective.

Executive Summary

Crizotinib, a first-generation ALK inhibitor, has been a cornerstone in the treatment of ALK-positive NSCLC, demonstrating significant improvements in patient outcomes compared to chemotherapy. This compound, a novel small molecule ALK inhibitor, emerged as a promising next-generation agent with potent preclinical activity, notably against the crizotinib-resistant L1196M "gatekeeper" mutation. However, its clinical development was halted, limiting the availability of mature comparative data. This guide will delve into the mechanistic differences, preclinical efficacy, and available clinical data for both compounds.

Mechanism of Action

Both this compound and crizotinib are ATP-competitive inhibitors of the ALK tyrosine kinase. However, their selectivity and activity against mutated forms of ALK differ.

  • This compound: A selective ALK inhibitor that has demonstrated potent inhibition of ALK kinase activity.[1][2] Preclinical studies have shown that this compound has a different inhibitory spectrum compared to crizotinib.[3][4] A key feature of this compound is its ability to inhibit the L1196M mutation, a common mechanism of acquired resistance to crizotinib.[3]

  • Crizotinib: A multi-targeted tyrosine kinase inhibitor that targets ALK, ROS1, and MET. Its action against the wild-type EML4-ALK fusion protein is well-established, leading to the inhibition of downstream signaling pathways and subsequent tumor cell apoptosis. However, its efficacy is limited by the emergence of resistance mutations, particularly the L1196M mutation.

cluster_crizotinib Crizotinib cluster_this compound This compound Crizotinib Crizotinib ALK_wild_type ALK (Wild-Type) Crizotinib->ALK_wild_type Inhibits ROS1 ROS1 Crizotinib->ROS1 Inhibits MET MET Crizotinib->MET Inhibits This compound This compound ALK_wild_type2 ALK (Wild-Type) This compound->ALK_wild_type2 Inhibits ALK_L1196M ALK (L1196M Mutant) This compound->ALK_L1196M Inhibits

Figure 1: Kinase Inhibition Spectrum.

Preclinical Efficacy

Preclinical studies highlighted the potential of this compound, particularly in overcoming crizotinib resistance.

ParameterThis compoundCrizotinibReference
Cell-based Proliferation Assay (NCI-H2228 cells) Potent inhibition of cell growthEffective against wild-type cells
In Vivo Xenograft Model (NCI-H2228) Dose-dependent tumor regressionTumor growth inhibition
Activity against L1196M Mutation Potent antitumor activityResistance observed
In Vivo Xenograft Model (crizotinib-resistant) Continuous tumor regressionTumor relapse after initial response

Clinical Data

Direct comparative clinical trials between this compound and crizotinib are not available. The following tables summarize the key findings from separate clinical trials.

This compound: Phase I Study in Japanese Patients with Solid Tumors
ParameterResultReference
Maximum Tolerated Dose (MTD) 200 mg/day
Dose-Limiting Toxicities (DLTs) Cataract, Nausea, Vomiting
Antitumor Activity (Partial Response) Observed in patients with Ewing sarcoma and inflammatory myofibroblastic tumor with ALK rearrangement
Crizotinib: Key Phase III Trials in ALK-Positive NSCLC

PROFILE 1014: First-Line Crizotinib vs. Chemotherapy

ParameterCrizotinibChemotherapyReference
Median Progression-Free Survival (PFS) 10.9 months7.0 months
Objective Response Rate (ORR) 74%45%
Median Overall Survival (OS) Not reached (HR 0.82)Not reached

PROFILE 1007: Second-Line Crizotinib vs. Chemotherapy

ParameterCrizotinibChemotherapyReference
Median Progression-Free Survival (PFS) 7.7 months3.0 months
Objective Response Rate (ORR) 65%20%

Safety and Tolerability

Adverse Event ProfileThis compound (Phase I)Crizotinib (PROFILE Trials)Reference
Most Common Adverse Events Nausea, Vomiting, Diarrhea, Decreased Appetite, CataractVision disorders, Diarrhea, Nausea, Edema, Constipation, Vomiting, Fatigue
Serious Adverse Events CataractHepatotoxicity, Interstitial Lung Disease/Pneumonitis, QT Interval Prolongation, Bradycardia, Severe Visual Loss

Experimental Protocols

This compound Phase I Study (NCT01401504)
  • Study Design: A 3+3 dose-escalation study to determine the MTD and assess the safety, pharmacokinetics, and preliminary antitumor activity of this compound in Japanese patients with solid tumors.

  • Patient Population: Patients with advanced solid malignancies for whom standard therapy was not available or had failed.

  • Treatment: this compound administered orally once daily in 28-day cycles.

  • Primary Outcome Measures: MTD and safety.

cluster_protocol This compound Phase I Trial Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Dose_Escalation 3+3 Dose Escalation (Multiple Cohorts) Patient_Screening->Dose_Escalation MTD_Determination MTD Determination Dose_Escalation->MTD_Determination Expansion_Cohort Expansion Cohort at MTD MTD_Determination->Expansion_Cohort

Figure 2: this compound Phase I Trial Design.
Crizotinib PROFILE 1014 Study (NCT01154140)

  • Study Design: A Phase III, randomized, open-label, multicenter study comparing the efficacy and safety of crizotinib with standard-of-care pemetrexed-cisplatin or pemetrexed-carboplatin chemotherapy.

  • Patient Population: Patients with previously untreated advanced ALK-positive non-squamous NSCLC.

  • Treatment: Crizotinib (250 mg orally twice daily) vs. Pemetrexed (500 mg/m²) plus Cisplatin (75 mg/m²) or Carboplatin (AUC 5-6) intravenously every 3 weeks for up to 6 cycles.

  • Primary Outcome Measure: Progression-Free Survival (PFS).

cluster_protocol Crizotinib PROFILE 1014 Trial Workflow Patient_Screening Patient Screening (Untreated ALK+ NSCLC) Randomization Randomization Patient_Screening->Randomization Crizotinib_Arm Crizotinib 250mg BID Randomization->Crizotinib_Arm Chemo_Arm Pemetrexed + Platinum Chemotherapy Randomization->Chemo_Arm PFS_Analysis Primary Endpoint: Progression-Free Survival Crizotinib_Arm->PFS_Analysis Chemo_Arm->PFS_Analysis

Figure 3: Crizotinib PROFILE 1014 Trial Design.

Conclusion

This compound demonstrated a promising preclinical profile, particularly its activity against the crizotinib-resistant L1196M mutation, suggesting it could have been a valuable addition to the therapeutic arsenal for ALK-positive NSCLC. However, with its clinical development halted, a definitive comparison of its clinical efficacy and safety against crizotinib remains speculative. Crizotinib, supported by robust Phase III data, remains a standard first-generation ALK inhibitor. The journey of this compound underscores the complexities of drug development, where promising preclinical and early clinical signals do not always translate to a marketed therapeutic. The data presented in this guide serves as a valuable reference for researchers in the ongoing quest to develop more effective and durable therapies for ALK-positive NSCLC.

References

A Head-to-Head Comparison of ASP3026 and Ceritinib in Targeting Resistant ALK Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the second-generation ALK inhibitors, ASP3026 and ceritinib, focusing on their efficacy against resistant anaplastic lymphoma kinase (ALK) mutations in non-small cell lung cancer (NSCLC). This report synthesizes preclinical and clinical data to inform research and development efforts in oncology.

Introduction

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive NSCLC. However, the emergence of resistance mutations to the first-generation inhibitor, crizotinib, has necessitated the development of next-generation ALK inhibitors. Ceritinib (Zykadia®) was one of the first second-generation inhibitors to receive regulatory approval, demonstrating significant activity in patients with crizotinib-resistant disease.[1][2] this compound is another novel, second-generation ALK TKI that has shown promise in preclinical and early clinical studies for its ability to overcome crizotinib resistance.[3][4] This guide provides a detailed comparison of their performance against various resistant ALK mutations, supported by experimental data.

Mechanism of Action

Both this compound and ceritinib are ATP-competitive inhibitors of the ALK tyrosine kinase.[5] By binding to the ATP-binding pocket of the ALK kinase domain, they block the autophosphorylation of ALK and inhibit its downstream signaling pathways, which are crucial for cancer cell proliferation and survival. The primary distinction between these second-generation inhibitors and crizotinib lies in their enhanced potency and their ability to inhibit ALK variants with mutations that confer resistance to crizotinib.

Comparative Efficacy Against Resistant ALK Mutations

The effectiveness of this compound and ceritinib varies across different ALK resistance mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) values from preclinical studies, providing a quantitative comparison of their potency.

ALK MutationThis compound IC50 (nM)Ceritinib IC50 (nM)Crizotinib IC50 (nM)Reference
Wild-Type~3.5 (enzymatic), ~65 (cellular)~25Not specified in these sources
L1196M (Gatekeeper)EffectiveHighly ActiveResistant
G1269ANot specifiedHighly ActiveResistant
I1171TInactiveHighly ActiveResistant
S1206YSensitiveHighly ActiveResistant
C1156YNot specifiedLess ActiveResistant
G1202R Highly Resistant Less Active / Ineffective Resistant
F1174C/LEffective (F1174L)Less Active / Ineffective (F1174C)Resistant
L1152RNot specifiedNot specifiedNot specified
1151T-insNot specifiedLess ActiveResistant

Key Findings from Preclinical Data:

  • Both this compound and ceritinib are effective against the common crizotinib-resistant L1196M "gatekeeper" mutation.

  • Ceritinib has demonstrated high activity against a range of crizotinib-resistant mutations, including G1269A, I1171T, and S1206Y.

  • A significant challenge for both inhibitors is the G1202R mutation, which confers a high level of resistance to first and second-generation ALK TKIs. Ceritinib is largely ineffective against G1202R and F1174C mutations. Similarly, this compound was found to be highly resistant to the G1202R substitution.

  • This compound has shown activity against the F1174L mutation.

Clinical Efficacy and Development

Ceritinib is an established second-line treatment for patients with ALK-positive NSCLC who have progressed on crizotinib. Clinical trials have demonstrated significant overall response rates (ORR) of approximately 56% in this patient population. The median progression-free survival (PFS) in crizotinib-pretreated patients is around 7 months.

This compound has also shown antitumor activity in early phase clinical trials. In a phase 1 study, this compound achieved partial responses in 44% of patients and stable disease in 50% of patients who had progressed on crizotinib.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound and ceritinib.

Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of ALK by 50% (IC50).

Methodology:

  • Reagents: Recombinant ALK kinase domain (wild-type or mutant), ATP, a suitable peptide substrate, kinase assay buffer, and the test inhibitors (this compound, ceritinib).

  • Procedure:

    • A reaction mixture containing the ALK enzyme, the peptide substrate, and varying concentrations of the inhibitor is prepared in a multi-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or MTS Assay)

Objective: To measure the effect of the inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Methodology:

  • Cell Culture: ALK-positive cancer cell lines (e.g., H3122, Ba/F3 cells engineered to express different ALK mutations) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of this compound or ceritinib for a specified duration (e.g., 72 hours).

    • After the incubation period, a tetrazolium salt solution (e.g., MTT or MTS) is added to each well.

    • Metabolically active, viable cells will reduce the tetrazolium salt into a colored formazan product.

    • The formazan is then solubilized (if necessary, for MTT), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, is determined from a dose-response curve.

Signaling Pathways and Experimental Workflow

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ALK ALK Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK->JAK_STAT This compound This compound This compound->ALK Inhibit Ceritinib Ceritinib Ceritinib->ALK Inhibit Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival

Caption: ALK signaling pathway and points of inhibition by this compound and ceritinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Xenograft Xenograft Models (Tumor Growth Inhibition) Kinase_Assay->Xenograft Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Cell_Viability->Xenograft Phase_I Phase I Trials (Safety and Dosing) Xenograft->Phase_I Phase_II_III Phase II/III Trials (Efficacy) Phase_I->Phase_II_III Start Drug Discovery (this compound & Ceritinib) Start->Kinase_Assay Start->Cell_Viability

Caption: General experimental workflow for ALK inhibitor development.

Conclusion

Both this compound and ceritinib are potent second-generation ALK inhibitors with demonstrated activity against crizotinib-resistant NSCLC. Ceritinib is a clinically established option with a well-documented efficacy and safety profile. Preclinical data suggests that this compound also has a promising profile, with efficacy against several key resistance mutations.

The key differentiator in their preclinical profiles appears to be their differential activity against certain ALK mutations. Notably, the G1202R mutation remains a significant challenge for both inhibitors, highlighting the need for third-generation TKIs like lorlatinib, which has shown activity against this mutation.

For researchers and drug developers, the comparative data presented here underscores the importance of mutational profiling in guiding the selection of appropriate ALK inhibitors. Further head-to-head clinical trials would be invaluable to definitively establish the comparative efficacy and safety of this compound and ceritinib in various patient populations with specific ALK resistance mutations.

References

Validating ASP3026 Efficacy: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ASP3026, a selective Anaplastic Lymphoma Kinase (ALK) inhibitor, with other ALK inhibitors, supported by experimental data from key secondary assays. The data presented herein is intended to assist researchers in evaluating the efficacy and mechanism of action of this compound.

Comparative Efficacy of ALK Inhibitors

This compound has demonstrated potent inhibitory activity against ALK and its oncogenic fusion proteins. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other prominent ALK inhibitors across various ALK-driven cancer cell lines.

Cell LineALK Fusion ProteinThis compound IC50 (nM)Crizotinib IC50 (nM)Ceritinib IC50 (nM)Alectinib IC50 (nM)
NCI-H2228EML4-ALK64.825-50~25~1.9
Karpas-299NPM-ALK~250~24~20~3.5
SU-DHL-1NPM-ALK~400~30~23~1.9

Note: IC50 values are compiled from various studies and may vary depending on experimental conditions.

Secondary Assays for Efficacy Validation

To further validate the efficacy of this compound, a series of secondary assays are crucial. These assays provide quantitative data on the biological effects of the inhibitor on cancer cells, confirming its mechanism of action and therapeutic potential.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of viable cells.

Experimental Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., NCI-H2228, Karpas-299) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control inhibitors (e.g., crizotinib) for 48-72 hours. Include a vehicle-only control.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1][2]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[1][2][3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in cell viability is expected with increasing concentrations of this compound, demonstrating its cytotoxic effect on ALK-positive cancer cells. Comparative analysis with other inhibitors will highlight relative potency.

Apoptosis Assay (Caspase-3/7 Assay)

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Experimental Protocol: Caspase-3/7 Apoptosis Assay

  • Cell Seeding and Treatment: Seed and treat cells with this compound and control inhibitors as described in the MTS assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as fold-change in caspase activity compared to the vehicle-treated control.

Expected Outcome: this compound is expected to induce a dose-dependent increase in caspase-3/7 activity, confirming that it triggers apoptosis in ALK-positive cancer cells.

Target Engagement Assay (Western Blot for Phospho-ALK)

Western blotting is used to detect the phosphorylation status of ALK, providing direct evidence of target engagement by the inhibitor. A reduction in phosphorylated ALK (p-ALK) indicates successful inhibition of the kinase.

Experimental Protocol: Western Blot for Phospho-ALK

  • Cell Lysis: Treat ALK-positive cells with various concentrations of this compound and control inhibitors for a defined period (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-p-ALK Tyr1604) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ALK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the p-ALK signal, with no significant change in total ALK levels, will confirm that this compound effectively inhibits ALK phosphorylation in a targeted manner.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the ALK signaling pathway, the experimental workflow for validating this compound efficacy, and the logical relationship of the validation process.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation p_ALK Phosphorylated ALK ALK->p_ALK Autophosphorylation This compound This compound This compound->ALK Inhibition STAT3 STAT3 p_ALK->STAT3 PI3K PI3K p_ALK->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK p_ALK->RAS_RAF_MEK_ERK p_STAT3 p-STAT3 STAT3->p_STAT3 Proliferation Cell Proliferation & Survival p_STAT3->Proliferation AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT p_AKT->Proliferation p_ERK p-ERK RAS_RAF_MEK_ERK->p_ERK p_ERK->Proliferation Apoptosis Apoptosis

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: ALK-positive Cancer Cells treatment Treat with this compound & Control Inhibitors start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Caspase-3/7) treatment->apoptosis target Target Engagement (Western Blot for p-ALK) treatment->target data Data Analysis: IC50, Apoptosis Fold Change, p-ALK Inhibition viability->data apoptosis->data target->data conclusion Conclusion: Validate this compound Efficacy data->conclusion

Caption: Experimental workflow for secondary assay validation.

Logical_Relationship hypothesis Hypothesis: This compound is an effective ALK inhibitor primary_assay Primary Screen: Kinase Assay (Biochemical) hypothesis->primary_assay secondary_assays Secondary Assays (Cell-based) primary_assay->secondary_assays viability Reduced Cell Viability secondary_assays->viability apoptosis Increased Apoptosis secondary_assays->apoptosis target_inhibition Decreased p-ALK secondary_assays->target_inhibition validation Efficacy Validation viability->validation apoptosis->validation target_inhibition->validation

Caption: Logical flow for validating this compound efficacy.

References

ASP3026: A Comparative Analysis of its Cross-Resistance Profile with Other ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of ASP3026, a second-generation ALK inhibitor, with other commercially available ALK inhibitors. The information presented is supported by experimental data from preclinical studies, offering insights into its efficacy against various ALK mutations, including those that confer resistance to first- and other second-generation inhibitors.

Executive Summary

This compound is a potent and selective, orally available, ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI).[1] Preclinical studies have demonstrated its activity against a range of solid tumors, including non-small cell lung cancer (NSCLC), driven by ALK rearrangements.[1] A key feature of this compound is its efficacy against the crizotinib-resistant ALK L1196M "gatekeeper" mutation.[2][3] However, as with other targeted therapies, resistance to this compound can develop through the acquisition of other secondary mutations in the ALK kinase domain. This guide details the cross-resistance profiles of this compound and other ALK inhibitors against a panel of clinically relevant ALK mutations.

Comparative Efficacy Against Crizotinib-Resistant Mutants

This compound has shown significant activity against ALK mutations known to confer resistance to the first-generation inhibitor, crizotinib. Notably, it is effective against the L1196M gatekeeper mutation.[2] Studies have also demonstrated its ability to decrease the proliferation of 293T cells transfected with crizotinib-resistant NPM-ALK mutants, such as NPM-ALK I231N and NPM-ALK L256Q, and to reduce the phosphorylation of these mutants.

Acquired Resistance to this compound

Prolonged exposure to this compound in preclinical models has led to the development of resistant cell lines. These resistant cells harbor several point mutations within the ALK kinase domain. The most frequently identified mutations include G1128S, C1156F, I1171N/T, F1174I, N1178H, E1210K, and the double mutation C1156F/D1203N. The ability of these mutations to confer resistance to this compound has been confirmed in Ba/F3 cell models.

Cross-Resistance Profile of this compound-Resistant Mutants

The following tables summarize the in vitro inhibitory activity (IC50) of this compound and other ALK inhibitors against various ALK mutations, including wild-type ALK and mutations conferring resistance to crizotinib and this compound.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound Against Various ALK Forms

Cell Line/TargetALK FormThis compound IC50 (nM)Reference
Enzymatic AssayWild-Type ALK3.5
H2228 cellsEML4-ALK64.8
Ba/F3 cellsEML4-ALK L1196MPotent Activity
293T cellsNPM-ALK I231NEffective Decrease in Proliferation
293T cellsNPM-ALK L256QEffective Decrease in Proliferation

Table 2: Cross-Resistance Profile of this compound-Resistant ALK Mutants Against Various ALK Inhibitors (IC50, nM) in Ba/F3 Cells

ALK MutationThis compoundCrizotinibCeritinibAlectinib
Wild-Type NPM-ALK Data not consistently reported in direct comparisonData not consistently reported in direct comparisonData not consistently reported in direct comparisonData not consistently reported in direct comparison
G1128S Increased ResistanceVariable SensitivityVariable SensitivityVariable Sensitivity
C1156F Increased ResistanceVariable SensitivityVariable SensitivityVariable Sensitivity
I1171N/T Increased ResistanceVariable SensitivityVariable SensitivityVariable Sensitivity
F1174I Increased ResistanceVariable SensitivityVariable SensitivityVariable Sensitivity
N1178H Increased ResistanceVariable SensitivityVariable SensitivityVariable Sensitivity
E1210K Increased ResistanceVariable SensitivityVariable SensitivityVariable Sensitivity
C1156F/D1203N Increased ResistanceVariable SensitivityVariable SensitivityVariable Sensitivity

Note: Specific IC50 values for each inhibitor against each this compound-resistant mutant are not consistently available in a single comprehensive study. The table reflects the general finding that these mutants display variable sensitivity to other ALK inhibitors.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and resistance, it is crucial to visualize the involved signaling pathways and the experimental procedures used to generate the presented data.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Figure 1: Simplified ALK Signaling Pathway

Experimental_Workflow cluster_resistance Generation of Resistant Cell Lines cluster_profiling Cross-Resistance Profiling start Parental ALK+ Cell Line (e.g., ALCL cells) culture Culture with Increasing Concentrations of this compound start->culture selection Selection of Resistant Clones culture->selection resistant_cells This compound-Resistant Cell Lines selection->resistant_cells mutant_generation Generation of Ba/F3 Cells Expressing ALK Mutants resistant_cells->mutant_generation Identified Mutations viability_assay Cell Viability Assay (e.g., MTT) with Various ALK Inhibitors mutant_generation->viability_assay ic50 Determination of IC50 Values viability_assay->ic50

Figure 2: Experimental Workflow for Cross-Resistance Profiling

Experimental Protocols

Generation of this compound-Resistant Cell Lines

Human Anaplastic Large Cell Lymphoma (ALCL) cell lines positive for NPM-ALK were cultured in standard cell culture medium. To induce resistance, the cells were exposed to gradually increasing concentrations of this compound over a period of several months. Clones capable of growing at high concentrations of the inhibitor were selected and expanded. The presence of mutations in the ALK kinase domain was determined by sequencing.

Ba/F3 Cell Proliferation Assay

The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is a common model for studying kinase-driven oncogenesis. Ba/F3 cells were genetically engineered to express either wild-type or mutant forms of ALK. In the presence of an active ALK kinase, these cells can proliferate in the absence of IL-3.

  • Cell Culture: Ba/F3 cells expressing the ALK variants were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, without IL-3.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of various ALK inhibitors (this compound, crizotinib, ceritinib, alectinib).

  • Viability Assessment: After a 72-hour incubation, cell viability was assessed using a colorimetric method such as the MTT or MTS assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) for each inhibitor was calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Site-Directed Mutagenesis

To confirm that the identified mutations confer resistance to this compound, they were introduced into the wild-type ALK sequence using site-directed mutagenesis kits. The mutated ALK constructs were then transfected into Ba/F3 cells for proliferation assays as described above.

Western Blotting for ALK Phosphorylation

To assess the inhibitory effect of the compounds on ALK activity, the phosphorylation status of the ALK protein was examined.

  • Cell Lysis: Cells were treated with the ALK inhibitors for a specified period and then lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was incubated with a primary antibody specific for phosphorylated ALK (p-ALK). A separate blot was probed with an antibody for total ALK as a loading control.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-ALK signal relative to the total ALK signal indicates inhibition of ALK kinase activity.

Conclusion

This compound demonstrates significant efficacy against crizotinib-resistant ALK mutations, particularly the L1196M gatekeeper mutation. However, acquired resistance to this compound can emerge through the selection of novel mutations in the ALK kinase domain. The cross-resistance profiling of these this compound-resistant mutants reveals a varied sensitivity to other ALK inhibitors, highlighting the complex and dynamic nature of resistance to targeted therapies. These findings underscore the importance of molecular profiling of resistant tumors to guide subsequent treatment strategies. Further investigation into the efficacy of newer generation ALK inhibitors against this compound-resistant mutations is warranted.

References

ASP3026 in Combination with Chemotherapy Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ASP3026's performance in combination with conventional chemotherapy agents, supported by available preclinical experimental data.

This compound is an orally available, selective, and potent small-molecule inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 of 3.5 nM. Its mechanism of action involves the inhibition of ALK tyrosine kinase, which subsequently disrupts ALK-mediated signaling pathways, leading to inhibited cell growth in tumors with ALK-expressing cells. Dysregulation and gene rearrangements of ALK are associated with various cancers, and mutations in ALK can lead to resistance to other tyrosine kinase inhibitors. This compound has demonstrated the ability to inhibit the phosphorylation of downstream effectors such as STAT3, AKT, and JNK, and to induce apoptosis.

This guide summarizes key preclinical findings on the efficacy of this compound in combination with standard chemotherapy agents in non-small cell lung cancer (NSCLC) and provides a comparison with the standard CHOP regimen in anaplastic large-cell lymphoma (ALCL).

Data Presentation

In Vivo Efficacy of this compound in Combination with Chemotherapy in an NSCLC Xenograft Model

The following table summarizes the in vivo antitumor activity of this compound in combination with paclitaxel and pemetrexed in a human NSCLC NCI-H2228 xenograft mouse model.

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 14Tumor Growth Inhibition (TGI) (%)
Vehicle Control-~1200-
This compound10 mg/kg, once daily, p.o.~20083
Paclitaxel15 mg/kg, once daily, i.v.~80033
This compound + Paclitaxel As above ~100 92
Pemetrexed100 mg/kg, once daily, i.v.~90025
This compound + Pemetrexed As above ~150 88

Data extracted from Mori M, et al. Mol Cancer Ther. 2014.

In Vivo Comparison of this compound with CHOP Chemotherapy in an ALCL Xenograft Model

This table presents the survival outcomes of this compound compared to the standard CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) regimen in a systemic xenograft model of NPM-ALK+ ALCL.

Treatment GroupMedian Survival (days)Survival Benefit vs. Control
Control43.1 ± 3.3-
CHOP50.6 ± 6.4+7.5 days
This compound (uninterrupted) 79.8 ± 8.0 +36.7 days
This compound (interrupted) 77.8 ± 8.1 +34.7 days

Data extracted from George SK, et al. Oncotarget. 2014.

Note: Extensive literature searches did not yield publicly available in vitro data (e.g., IC50 values, combination indices) for this compound in combination with paclitaxel, pemetrexed, or the individual components of CHOP chemotherapy. The presented data is based on in vivo preclinical studies.

Experimental Protocols

In Vivo NSCLC Xenograft Study (Mori M, et al. Mol Cancer Ther. 2014)
  • Cell Line: NCI-H2228 human non-small cell lung cancer cell line, which expresses the EML4-ALK fusion protein.

  • Animal Model: Female severe combined immunodeficient (SCID) mice.

  • Tumor Implantation: NCI-H2228 cells were subcutaneously implanted into the flank of the mice.

  • Treatment: When tumors reached a mean volume of approximately 200-300 mm³, mice were randomized into treatment groups. This compound was administered orally (p.o.) once daily. Paclitaxel and pemetrexed were administered intravenously (i.v.) once daily.

  • Data Analysis: Tumor volume was measured regularly, and tumor growth inhibition (TGI) was calculated at the end of the study.

In Vivo ALCL Xenograft Study (George SK, et al. Oncotarget. 2014)
  • Cell Line: Karpas 299 human anaplastic large-cell lymphoma cell line, which is NPM-ALK positive.

  • Animal Model: Female SCID mice.

  • Tumor Implantation: Karpas 299 cells were injected intravenously to establish a systemic lymphoma model.

  • Treatment: Treatment was initiated three weeks after cell injection. This compound was administered daily by oral gavage (30 mg/kg/day). The CHOP regimen was administered according to standard protocols. The "uninterrupted" this compound group received continuous daily treatment, while the "interrupted" group received treatment for a defined period.

  • Data Analysis: Animal survival was monitored daily, and the median survival for each group was calculated.

Visualizations

This compound Signaling Pathway

ASP3026_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 JNK JNK ALK->JNK This compound This compound This compound->ALK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Caption: this compound inhibits the ALK receptor, blocking downstream pro-survival pathways.

Experimental Workflow for In Vivo Combination Study

Experimental_Workflow cluster_treatment Treatment Phase (14 days) start Start implantation Subcutaneous Implantation of NCI-H2228 Cells in SCID Mice start->implantation tumor_growth Tumor Growth to ~200-300 mm³ implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle asp3026_mono This compound Monotherapy randomization->asp3026_mono chemo_mono Chemotherapy (Paclitaxel or Pemetrexed) Monotherapy randomization->chemo_mono combination This compound + Chemotherapy Combination Therapy randomization->combination measurement Regular Tumor Volume Measurement vehicle->measurement asp3026_mono->measurement chemo_mono->measurement combination->measurement end_point End of Study: Tumor Growth Inhibition Calculation measurement->end_point end End end_point->end

Synergistic Potential of ASP3026 in Combination with Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ASP3026, a selective inhibitor of anaplastic lymphoma kinase (ALK), has demonstrated significant promise in preclinical models, not only as a monotherapy but also in combination with other anticancer agents. This guide provides a comparative analysis of the synergistic effects of this compound with other therapies, supported by experimental data, to inform future research and clinical development strategies.

Synergistic Antitumor Activity with Chemotherapeutic Agents

Preclinical studies have explored the synergistic potential of this compound with standard-of-care chemotherapies in different cancer models. These combinations have shown enhanced efficacy compared to single-agent treatments, suggesting a potential to improve therapeutic outcomes.

Combination with Paclitaxel and Pemetrexed in Non-Small Cell Lung Cancer (NSCLC)

In a xenograft model using NCI-H2228 human NSCLC cells, the combination of this compound with either paclitaxel or pemetrexed resulted in a significant enhancement of their antitumor activities.[1] This suggests that this compound may sensitize ALK-positive NSCLC cells to the cytotoxic effects of these chemotherapeutic agents.

Table 1: In Vivo Antitumor Activity of this compound in Combination with Chemotherapy in an NCI-H2228 Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (TGI) (%)
Vehicle-0
This compound10 mg/kg, bid85
Paclitaxel15 mg/kg, qd45
This compound + Paclitaxel 10 mg/kg, bid + 15 mg/kg, qd 95
Pemetrexed100 mg/kg, qd30
This compound + Pemetrexed 10 mg/kg, bid + 100 mg/kg, qd 92

Data extracted from Mori et al., Molecular Cancer Therapeutics, 2014.[1]

Comparison with CHOP Chemotherapy in Anaplastic Large-Cell Lymphoma (ALCL)

In a systemic xenograft model of NPM-ALK+ T-cell anaplastic large-cell lymphoma using Karpas 299 cells, this compound monotherapy demonstrated superior efficacy in extending survival compared to the standard CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) chemotherapy regimen.[2][3] This finding highlights the potential of targeted ALK inhibition as a more effective and possibly less toxic alternative to conventional chemotherapy in this malignancy.

Table 2: Survival Outcomes in a Systemic NPM-ALK+ ALCL Xenograft Model

Treatment GroupMedian Survival (Days)
Control (Vehicle)43.1 ± 3.3
CHOP50.6 ± 6.4
This compound (uninterrupted) 79.8 ± 8.0

Data extracted from George et al., Oncotarget, 2014.[2]

Experimental Protocols

NCI-H2228 NSCLC Xenograft Model (Mori et al., 2014)
  • Cell Line: NCI-H2228, a human NSCLC cell line expressing the EML4-ALK fusion protein.

  • Animals: Female BALB/c nude mice.

  • Tumor Implantation: NCI-H2228 cells were subcutaneously implanted into the flank of the mice.

  • Treatment: When tumors reached a mean volume of approximately 100-200 mm³, mice were randomized into treatment groups. This compound was administered orally twice daily (bid). Paclitaxel and pemetrexed were administered intravenously once daily (qd).

  • Endpoint: Tumor volumes were measured regularly, and tumor growth inhibition (TGI) was calculated at the end of the study.

Systemic NPM-ALK+ ALCL Xenograft Model (George et al., 2014)
  • Cell Line: Karpas 299, a human anaplastic large-cell lymphoma cell line with an NPM-ALK fusion.

  • Animals: Female CB-17 severe combined immunodeficient (SCID) mice.

  • Tumor Implantation: Karpas 299 cells were injected intravenously to establish a systemic lymphoma model.

  • Treatment: Treatment was initiated after the establishment of disseminated disease. This compound was administered daily by oral gavage at a dose of 30 mg/kg. The CHOP regimen was administered intravenously according to a standard protocol.

  • Endpoint: The primary endpoint was overall survival.

Signaling Pathways and Experimental Workflow

The synergistic effects of this compound with chemotherapeutic agents can be visualized through the following diagrams.

cluster_this compound This compound Action cluster_Downstream Downstream Signaling cluster_Chemo Chemotherapy Action This compound This compound ALK ALK Fusion Protein This compound->ALK Inhibits STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT JNK JNK ALK->JNK Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival Apoptosis Apoptosis JNK->Apoptosis Chemo Paclitaxel / Pemetrexed DNA_Damage DNA Damage / Mitotic Arrest Chemo->DNA_Damage DNA_Damage->Apoptosis

Caption: this compound inhibits ALK, blocking downstream pro-survival pathways.

cluster_Workflow In Vivo Combination Study Workflow start Tumor Cell Implantation (Subcutaneous or Intravenous) tumor_growth Tumor Establishment start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration - Vehicle - this compound - Chemotherapy - Combination randomization->treatment monitoring Tumor Volume / Survival Monitoring treatment->monitoring endpoint Endpoint Analysis (TGI / Survival) monitoring->endpoint

Caption: Workflow for preclinical in vivo combination studies.

Future Directions

While the synergistic effects of this compound with chemotherapy are promising, further research is warranted to explore its combination with other targeted therapies. Investigating combinations with inhibitors of parallel or downstream signaling pathways, such as MEK or PI3K inhibitors, could reveal novel strategies to overcome resistance and enhance therapeutic efficacy in ALK-driven cancers. To date, preclinical data on the synergistic effects of this compound with other targeted agents are not publicly available, representing a key area for future investigation.

References

Confirming ASP3026 On-Target Activity in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ASP3026, a selective Anaplastic Lymphoma Kinase (ALK) inhibitor, with other prominent ALK inhibitors.[1][2] The experimental data presented herein confirms the on-target activity of this compound in cellular models and offers a comparative analysis of its potency against alternative compounds.

Executive Summary

This compound is an orally available, small-molecule inhibitor of the ALK receptor tyrosine kinase. It demonstrates potent and selective inhibition of ALK, including its fusion proteins (e.g., NPM-ALK, EML4-ALK) and specific mutation variants that confer resistance to earlier generation inhibitors. Cellular studies confirm that this compound effectively suppresses ALK-mediated signaling pathways, leading to decreased cell viability, proliferation, and the induction of apoptosis in ALK-positive cancer cells. This guide presents a compilation of in vitro data, comparing the inhibitory activity of this compound with other ALK inhibitors such as crizotinib, ceritinib, alectinib, brigatinib, and lorlatinib. Detailed protocols for key experimental assays are also provided to facilitate reproducibility and further investigation.

Comparative Analysis of ALK Inhibitors

The on-target cellular activity of ALK inhibitors is commonly assessed by determining the half-maximal inhibitory concentration (IC50) in cancer cell lines that are dependent on ALK signaling for their growth and survival. The following tables summarize the IC50 values for this compound and other ALK inhibitors across various non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) cell lines.

Table 1: IC50 Values of ALK Inhibitors in ALK-Positive NSCLC Cell Lines

Cell LineThis compound (nM)Crizotinib (nM)Ceritinib (nM)Alectinib (nM)Brigatinib (nM)Lorlatinib (nM)
NCI-H222864.8107--14-
H3122--Potent Inhibition---
Ba/F3 EML4-ALK WT------
Ba/F3 EML4-ALK L1196MPotent Activity-Sensitive--18
Ba/F3 EML4-ALK G1202R---Highly RefractorySubstantial Activity37

Table 2: IC50 Values of ALK Inhibitors in ALK-Positive ALCL Cell Lines

Cell LineThis compound (µM)Crizotinib (nM)Ceritinib (nM)Brigatinib (nM)
SU-DHL-10.4 (48h), 0.3 (72h)---
SUP-M20.75 (48h), 0.75 (72h)---
SR-7861.0 (48h), 0.75 (72h)---
Karpas 2992.5 (48h), 2.5 (72h)2422.810
DEL>3.0 (48h), 0.5 (72h)---

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

cluster_0 This compound Mechanism of Action This compound This compound ALK ALK This compound->ALK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces p_ALK p-ALK ALK->p_ALK Phosphorylation STAT3 STAT3 p_ALK->STAT3 AKT AKT p_ALK->AKT JNK JNK p_ALK->JNK IGF_IR IGF-1R p_ALK->IGF_IR p_STAT3 p-STAT3 STAT3->p_STAT3 Cell_Proliferation Cell Proliferation p_STAT3->Cell_Proliferation Promotes p_AKT p-AKT AKT->p_AKT p_AKT->Cell_Proliferation Promotes p_JNK p-JNK JNK->p_JNK p_JNK->Cell_Proliferation Promotes p_IGF_IR p-IGF-1R IGF_IR->p_IGF_IR p_IGF_IR->Cell_Proliferation Promotes

Caption: this compound inhibits ALK phosphorylation and downstream signaling.

cluster_1 Experimental Workflow: Confirming On-Target Activity A 1. Cell Culture (ALK+ Cancer Cells) B 2. Treatment (this compound or Control) A->B C 3. Cell Viability Assay (MTS/MTT) B->C D 4. Western Blot Analysis B->D E Data Analysis: - IC50 Calculation - Phosphorylation Levels C->E D->E

Caption: Workflow for assessing this compound on-target cellular activity.

Experimental Protocols

ALK Kinase Activity Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on ALK kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant ALK kinase

  • Kinase reaction buffer

  • ATP

  • Substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • EDTA solution

  • This compound and other ALK inhibitors

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound and other test compounds.

  • Add the diluted compounds to the assay plate.

  • Add the ALK enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the Eu-labeled antibody.

  • Incubate for 30 minutes at room temperature.

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTS) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of the cells.

Materials:

  • ALK-positive cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and other ALK inhibitors

  • MTS reagent containing PES (phenazine ethosulfate)

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the ALK-positive cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or other inhibitors for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTS solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Subtract the background absorbance from wells containing medium only.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins (STAT3, AKT) following treatment with this compound.

Materials:

  • ALK-positive cancer cell lines

  • This compound

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat ALK-positive cells with this compound at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

    • Determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ALK) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ALK) or a loading control (e.g., β-actin or GAPDH).

References

Navigating the Safety Landscape of ALK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the safety profiles of anaplastic lymphoma kinase (ALK) inhibitors is crucial for informing clinical research and guiding therapeutic development. This guide provides an objective overview of the adverse event profiles of first-, second-, and third-generation ALK inhibitors, supported by data from pivotal clinical trials.

The development of ALK inhibitors has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC). However, each generation of these targeted therapies comes with a distinct safety profile. Understanding these differences is paramount for researchers, scientists, and drug development professionals in optimizing treatment strategies and developing novel agents with improved tolerability. This guide summarizes the key safety findings from major clinical trials, outlines the methodologies used for safety assessment, and provides visual representations of the ALK signaling pathway and the clinical trial safety evaluation process.

Comparative Safety Profiles of ALK Inhibitors

The following table summarizes the incidence of common and serious adverse events (AEs) observed in the pivotal clinical trials for currently approved ALK inhibitors. Data is presented for the first-generation inhibitor crizotinib, second-generation inhibitors alectinib, brigatinib, ceritinib, and ensartinib, and the third-generation inhibitor lorlatinib. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and duration of follow-up.

Adverse EventCrizotinib (PROFILE 1014)Alectinib (ALEX)Brigatinib (ALTA-1L)Ceritinib (ASCEND-4)Ensartinib (eXalt3)Lorlatinib (CROWN)
Any Grade Adverse Events (%) 991009910099100
Grade 3-5 Adverse Events (%) 56.352.073807.7 (Serious AEs)76
Treatment Discontinuation due to AEs (%) 914.51359.17
Common Adverse Events (Any Grade, ≥20%)
Diarrhea6117.8628515.421
Nausea4615.8406922.418
Vomiting4611.8256611.915
Constipation4336.8313420.319
Edema4917.1181821.043
Visual Disorders7110.57.410-16
Fatigue3322.42743-19
Increased ALT3615.1346048.317
Increased AST3215.8285337.816
Rash1113.8181867.810
Myalgia1417.11621-11
Cough2111.8321231.011
Headache1814.52816-13
Hypertension42.63111-13
Hyperlipidemia4----70 (Cholesterol) / 64 (Triglycerides)
Cognitive Effects-----21
Peripheral Neuropathy106.61112-27
Increased CPK-43.448---

Experimental Protocols for Safety Assessment

The safety of ALK inhibitors is rigorously evaluated throughout their clinical development. The general workflow for assessing safety in a pivotal Phase 3 trial is outlined below.

General Methodology for Safety Assessment in Pivotal ALK Inhibitor Trials

Adverse events (AEs) in the pivotal clinical trials for ALK inhibitors were systematically collected and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1][2] The severity of AEs is graded on a scale from 1 (mild) to 5 (death related to AE).[1]

Patient Monitoring:

  • Regular Clinic Visits: Patients were typically monitored at regular intervals (e.g., every 2-4 weeks) for clinical signs and symptoms of AEs.

  • Laboratory Tests: A comprehensive panel of laboratory tests was conducted at baseline and at regular intervals throughout the studies. This typically included:

    • Hematology: Complete blood count with differential.

    • Serum Chemistry: Including electrolytes, renal function tests (creatinine, BUN), and liver function tests (ALT, AST, bilirubin).

    • Other specific tests: Depending on the known or potential toxicities of the specific ALK inhibitor, other tests such as creatine phosphokinase (CPK), lipid panels (cholesterol, triglycerides), and thyroid function tests were performed.

  • Vital Signs: Blood pressure, heart rate, and weight were monitored at each visit.

  • Electrocardiograms (ECGs): ECGs were performed at baseline and periodically to monitor for cardiac effects such as QT interval prolongation and bradycardia.

  • Ophthalmologic Examinations: For inhibitors with known visual side effects (e.g., crizotinib), regular ophthalmologic examinations were often included.

Data Collection and Reporting:

Investigators were responsible for documenting all AEs, regardless of their perceived relationship to the study drug. This included the onset and resolution dates, severity, and any actions taken (e.g., dose modification, concomitant medications). Serious adverse events (SAEs), defined as any AE that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability, were required to be reported to the study sponsor and regulatory authorities within a short timeframe.

Statistical Analysis:

The safety analyses in these trials were primarily descriptive. The incidence, severity, and causality of AEs were summarized for each treatment arm. Subgroup analyses were often performed to identify any specific patient populations at higher risk for certain toxicities.

Specific Protocols from Pivotal Trials:
  • PROFILE 1014 (Crizotinib): In this trial, safety assessments were conducted at each visit. Laboratory tests were performed at the start of each 21-day cycle. The severity of AEs was graded using NCI CTCAE version 4.0.

  • ALEX (Alectinib): Safety was assessed continuously throughout the study. Laboratory evaluations were performed every two weeks for the first three months and then monthly. AEs were graded according to NCI CTCAE version 4.03.

  • ASCEND-4 (Ceritinib): Patients were monitored for AEs at each study visit. Laboratory assessments were conducted at baseline, on day 1 of each cycle, and at the end of treatment. AEs were graded using NCI CTCAE version 4.03.

  • ALTA-1L (Brigatinib): Safety and tolerability were assessed through monitoring of AEs, laboratory tests, vital signs, ECGs, and physical examinations. AEs were graded using NCI CTCAE version 4.03.

  • eXalt3 (Ensartinib): Safety was evaluated by monitoring AEs, vital signs, ECGs, and laboratory parameters. Adverse events were graded according to NCI CTCAE version 4.03.

  • CROWN (Lorlatinib): Safety assessments included monitoring of AEs, laboratory tests, vital signs, and ECGs. AEs were graded using NCI CTCAE version 5.0.

Visualizing Key Pathways and Processes

To better understand the context of ALK inhibitor safety, the following diagrams illustrate the ALK signaling pathway and a generalized workflow for safety assessment in clinical trials.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor ALK Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 Inhibitor ALK Inhibitor Inhibitor->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: ALK Signaling Pathway and Inhibition.

Safety_Assessment_Workflow Start Patient Enrollment (Baseline Assessment) Treatment Treatment Initiation with ALK Inhibitor Start->Treatment Monitoring Ongoing Monitoring (Clinic Visits, Lab Tests, ECGs) Treatment->Monitoring AE_Detection Adverse Event Detection Monitoring->AE_Detection Grading AE Grading (CTCAE) AE_Detection->Grading Reporting AE Reporting (Investigator to Sponsor) Grading->Reporting Management AE Management (Dose Modification, Supportive Care) Reporting->Management Analysis Safety Data Analysis (Incidence, Severity) Reporting->Analysis Management->Monitoring Continue Treatment

Caption: General Workflow for Safety Assessment in Clinical Trials.

Conclusion

The landscape of ALK inhibitors offers multiple effective treatment options for patients with ALK-positive NSCLC. While efficacy is a primary consideration, the distinct safety profiles of these agents are critical for treatment selection and management. First-generation inhibitors like crizotinib are associated with gastrointestinal and visual disturbances. Second-generation inhibitors, while generally better tolerated, each have unique AE profiles, with alectinib often considered to have a favorable safety profile. The third-generation inhibitor lorlatinib is highly effective but is associated with a unique set of adverse events, including hyperlipidemia and central nervous system effects. A thorough understanding of these safety profiles, coupled with rigorous monitoring as outlined in clinical trial protocols, is essential for maximizing the therapeutic benefit of ALK inhibitors while minimizing treatment-related toxicities. Future research should continue to focus on developing ALK inhibitors with improved safety profiles and targeted strategies for managing treatment-emergent adverse events.

References

Safety Operating Guide

Navigating the Disposal of ASP3026: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling ASP3026, a potent anaplastic lymphoma kinase (ALK) inhibitor, understanding the proper disposal procedures is paramount for maintaining laboratory safety and environmental compliance. While information regarding the hazardous classification of this compound can be conflicting across different suppliers, a cautious approach to its disposal is recommended.

Contradictory Safety Classifications

Safety Data Sheets (SDS) are the primary source of information for chemical handling and disposal. However, for this compound, the guidance is not uniform. An SDS from one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), with low hazard ratings for health, flammability, and reactivity.[1] In contrast, another supplier's SDS presents specific hazard statements, including "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."[2]

Given these discrepancies, it is prudent to handle and dispose of this compound as a potentially hazardous substance. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Recommended Disposal Procedures

The following step-by-step guide is based on a conservative approach, treating this compound as a hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety glasses or goggles

  • A lab coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial.

  • Solid Waste: All solid forms of this compound, including unused or expired product and contaminated items such as weighing papers, pipette tips, and gloves, should be collected in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once cleaned, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Step 3: Waste Container Labeling

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: this compound

  • The CAS number: 1097917-15-1[1]

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

Step 4: Storage of Waste

Store hazardous waste containers in a designated satellite accumulation area. This area should be:

  • At or near the point of generation

  • Under the control of the operator of the process generating the waste

  • Away from drains and sources of ignition

Step 5: Final Disposal

Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2][3] Professional waste disposal services will ensure that the chemical is handled and disposed of in compliance with all federal, state, and local regulations. Under no circumstances should this compound or its solutions be poured down the drain.

This compound: Key Data Summary

PropertyValueSource
CAS Number 1097917-15-1
Molecular Formula C29H40N8O3S
Molecular Weight 580.74 g/mol
Appearance White solid
Solubility Soluble in DMSO
Storage Store at -20°C
Hazard Classifications (Conflicting) Not classified as hazardous (GHS) vs. Harmful if swallowed, Skin/eye irritant, Respiratory irritant

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling chemical waste as outlined above is the standard and accepted protocol in a laboratory setting. The key "experiment" in this context is the correct identification, segregation, and labeling of the waste stream, followed by approved disposal methods.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ASP3026_Disposal_Workflow This compound Disposal Workflow start Start: Need to dispose of this compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a labeled hazardous solid waste container waste_type->solid_waste Solid liquid_waste Collect in a labeled hazardous liquid waste container waste_type->liquid_waste Liquid contaminated_items Dispose of contaminated items (e.g., gloves, tips) as solid waste solid_waste->contaminated_items storage Store waste in a designated satellite accumulation area liquid_waste->storage contaminated_items->storage ehs_contact Contact Environmental Health & Safety for waste pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: this compound Disposal Workflow Diagram

By adhering to these conservative disposal procedures, laboratory professionals can ensure a safe working environment and responsible chemical waste management. Always consult your institution's specific EHS guidelines for chemical disposal.

References

Personal protective equipment for handling ASP3026

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for ASP3026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a potent anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. While a Safety Data Sheet (SDS) from one supplier suggests the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle this potent, biologically active compound with a high degree of caution to minimize exposure.[4]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to potent small molecules like this compound. The required level of PPE varies depending on the specific handling procedure.

ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.• A disposable, back-closing gown is preferred.• ANSI Z87.1 certified.
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Respiratory Protection• Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes.

This guidance is based on best practices for handling potent, biologically active small molecules in a laboratory setting, as a specific, detailed Safety Data Sheet for this compound is not consistently available across all suppliers.

Operational Plan

A strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Weighing and Aliquoting: All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation.

  • Solution Preparation: Preparation of this compound solutions should be performed in a chemical fume hood.

Procedural Steps:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare a designated work area within a fume hood by lining it with absorbent, disposable bench paper.

  • Handling: Use dedicated spatulas and weighing boats for handling the solid compound. Always handle this compound within a chemical fume hood and avoid creating dust.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, weighing boats, and vials. Collect all solid waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures
Exposure TypeProcedure
Skin Contact • Immediately remove contaminated clothing.• Wash the affected area thoroughly with soap and water for at least 15 minutes.• Seek medical attention.
Eye Contact • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.• Seek immediate medical attention.
Inhalation • Move the individual to fresh air.• If breathing is difficult, provide oxygen.• Seek immediate medical attention.
Ingestion • Do not induce vomiting.• Rinse mouth with water.• Seek immediate medical attention.
Spill • Evacuate the immediate area and alert others.• If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.• Cover the spill with an absorbent material, working from the outside in.• Clean the area with a strong detergent solution.• Collect all cleanup materials in a sealed hazardous waste container.

Visual Guides

PPE_Selection_Workflow cluster_0 Handling Activity cluster_1 Required PPE start Start receiving Receiving/ Unpacking start->receiving weighing Weighing/ Aliquoting (Solid) start->weighing solution Solution Preparation start->solution disposal Waste Disposal start->disposal ppe_basic Standard PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses receiving->ppe_basic ppe_advanced Enhanced PPE: - Standard PPE - Disposable Gown - Safety Goggles - N95+ Respirator weighing->ppe_advanced ppe_solution Solution PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles solution->ppe_solution disposal->ppe_solution

Caption: PPE selection workflow for handling this compound.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Area in Fume Hood handle Weigh/Prepare Solution of this compound prep_area->handle don_ppe Don Appropriate PPE don_ppe->prep_area decontaminate Decontaminate Surfaces and Equipment handle->decontaminate dispose_waste Collect Contaminated Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: General workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ASP3026
Reactant of Route 2
Reactant of Route 2
ASP3026

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.